Product packaging for NSC756093(Cat. No.:)

NSC756093

Número de catálogo: B609664
Peso molecular: 337.4 g/mol
Clave InChI: SMEJQLRLHKWIFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NSC756093 is a characterized 4-azapodophyllotoxin derivative identified as the first potent inhibitor of the GBP1:PIM1 protein-protein interaction. This interaction is a key mechanism in the development of resistance to Microtubule Targeted Agents (MTAs) like paclitaxel. Research demonstrates that this compound can revert paclitaxel resistance in ovarian cancer models, positioning it as a critical tool for investigating resistance pathways and developing new anti-cancer strategies. The compound's mechanism of action involves binding to the interface between the helical and LG domain of the GTPase GBP1. This binding stabilizes a conformation of GBP1 that is not suitable for interaction with the pro-survival kinase PIM1, thereby disrupting the subsequent signaling pathway that induces chemoresistance. The inhibitory activity of this compound on the GBP1:PIM1 complex has been validated both in vitro via surface plasmon resonance and in vivo in paclitaxel-resistant ovarian cancer cells. Recent studies continue to underscore the role of GBP1 in chemoresistance, showing it modulates proteasomal activity in ovarian cancer, which further validates the relevance of targeting this protein.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B609664 NSC756093

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEJQLRLHKWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of NSC756093: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC756093 has emerged as a promising small molecule inhibitor with significant potential in overcoming drug resistance in cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a potent and specific inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. This interaction is a key driver of paclitaxel resistance in various cancers, particularly ovarian cancer. This document details the molecular basis of this compound's inhibitory action, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: Targeting Paclitaxel Resistance

Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for a wide range of solid tumors. However, the development of resistance remains a major clinical challenge. One of the key mechanisms underlying paclitaxel resistance involves the overexpression of class III β-tubulin (TUBB3), which alters microtubule dynamics. This altered environment facilitates the recruitment of GBP1, a large GTPase, to the microtubule network. Once localized, GBP1 acts as a scaffold protein, binding to and activating the pro-survival kinase PIM1. The formation of the GBP1:PIM1 complex initiates a signaling cascade that ultimately confers resistance to paclitaxel-induced apoptosis.[1][2]

This compound was identified as a potent inhibitor of this crucial GBP1:PIM1 interaction, thereby offering a novel strategy to resensitize resistant cancer cells to paclitaxel.[1][2]

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between GBP1 and PIM1.[1]

Allosteric Inhibition of the GBP1:PIM1 Complex Formation

This compound functions as an allosteric inhibitor. Instead of binding to the active site of either GBP1 or PIM1, it targets a putative binding site located at the interface of the helical and the large GTP-binding (LG) domain of GBP1. By binding to this pocket, this compound stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1. This conformational change effectively prevents the formation of the pro-survival GBP1:PIM1 complex, thereby disrupting the downstream signaling pathway that leads to paclitaxel resistance.

The proposed signaling pathway is depicted in the following diagram:

NSC756093_Signaling_Pathway cluster_resistance Paclitaxel Resistance Pathway cluster_inhibition Inhibition by this compound Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes TUBB3 Overexpressed βIII-tubulin (TUBB3) GBP1 GBP1 TUBB3->GBP1 recruits GBP1_PIM1 GBP1:PIM1 Complex GBP1->GBP1_PIM1 GBP1_inactive GBP1 (Inactive Conformation) GBP1->GBP1_inactive PIM1 PIM1 PIM1->GBP1_PIM1 Resistance Paclitaxel Resistance GBP1_PIM1->Resistance promotes This compound This compound This compound->GBP1 binds to allosteric site GBP1_inactive->GBP1_PIM1 prevents formation

Figure 1: Signaling pathway of paclitaxel resistance and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biophysical and cell-based assays.

ParameterValueMethodCell Line/SystemReference
Inhibition of GBP1:PIM1 Interaction 65% at 100 nMSurface Plasmon Resonance (SPR)Recombinant Proteins
Binding Affinity (Kd) 38 nMSurface Plasmon Resonance (SPR)Recombinant Proteins
Inhibition of GBP1:PIM1 Interaction (in-cell) Significant inhibition at 100 nMCo-immunoprecipitationSKOV3 (Ovarian Cancer)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

This protocol describes the in vitro validation of this compound as an inhibitor of the GBP1:PIM1 interaction.

Objective: To quantitatively measure the binding affinity between GBP1 and PIM1 and the inhibitory effect of this compound.

Materials:

  • Biacore instrument

  • CM5 sensor chip

  • Recombinant human PIM1 protein (as ligand)

  • Recombinant human GBP1 protein (as analyte)

  • This compound

  • Amine coupling kit (EDC, NHS)

  • Ethanolamine-HCl

  • HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Carbonic Anhydrase (CA) as a negative control

Procedure:

  • Ligand Immobilization:

    • PIM1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • PIM1 (50 µg/mL in 10 mM sodium acetate, pH 4.5) was injected over the activated surface.

    • The surface was then deactivated with an injection of 1 M ethanolamine-HCl.

    • A reference flow cell was prepared by immobilizing an irrelevant protein (e.g., Carbonic Anhydrase) under the same conditions.

  • Binding and Inhibition Assay:

    • Different concentrations of GBP1 (analyte) in HBS-EP buffer were flowed over the PIM1- and CA-immobilized surfaces.

    • To test for inhibition, GBP1 was pre-incubated with varying concentrations of this compound before being injected over the sensor chip.

    • The association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated between cycles using a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The response units (RU) were recorded, and the data from the reference cell were subtracted to correct for non-specific binding.

    • Binding constants (Kd) were determined by fitting the data to a 1:1 Langmuir binding model.

    • The percentage of inhibition was calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

SPR_Workflow start Start immobilization Immobilize PIM1 on CM5 Sensor Chip start->immobilization activation Activate with EDC/NHS immobilization->activation pim1_injection Inject PIM1 activation->pim1_injection deactivation Deactivate with Ethanolamine pim1_injection->deactivation binding_assay Perform Binding Assay deactivation->binding_assay inject_gbp1 Inject GBP1 (Analyte) binding_assay->inject_gbp1 inject_gbp1_nsc Inject GBP1 + this compound binding_assay->inject_gbp1_nsc regeneration Regenerate Sensor Surface inject_gbp1->regeneration Repeat for different concentrations inject_gbp1_nsc->regeneration Repeat for different concentrations regeneration->binding_assay Repeat for different concentrations data_analysis Data Analysis regeneration->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the Surface Plasmon Resonance (SPR) assay.
Co-immunoprecipitation (Co-IP) in Ovarian Cancer Cells

This protocol validates the inhibitory effect of this compound on the GBP1:PIM1 interaction within a cellular context.

Objective: To demonstrate that this compound disrupts the GBP1:PIM1 complex in paclitaxel-resistant ovarian cancer cells.

Materials:

  • SKOV3 ovarian cancer cell line

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PIM1 antibody for immunoprecipitation

  • Anti-GBP1 antibody for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • SKOV3 cells were cultured to ~80% confluency.

    • Cells were treated with 100 nM this compound or DMSO (vehicle) for 3 hours.

  • Cell Lysis:

    • After treatment, cells were washed with ice-cold PBS and lysed with ice-cold lysis buffer.

    • Cell lysates were cleared by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • A portion of the supernatant was saved as the "input" control.

    • The remaining lysate was pre-cleared with protein A/G agarose beads.

    • The pre-cleared lysate was incubated with an anti-PIM1 antibody overnight at 4°C with gentle rotation.

    • Protein A/G agarose beads were added to the lysate-antibody mixture to capture the immune complexes.

  • Western Blotting:

    • The beads were washed extensively with lysis buffer.

    • The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins and the input samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.

CoIP_Workflow start Start cell_culture Culture SKOV3 Cells start->cell_culture treatment Treat with this compound or DMSO cell_culture->treatment lysis Cell Lysis treatment->lysis immunoprecipitation Immunoprecipitation with anti-PIM1 Ab lysis->immunoprecipitation western_blot Western Blot for GBP1 immunoprecipitation->western_blot analysis Analyze GBP1 levels western_blot->analysis end End analysis->end

Figure 3: Experimental workflow for Co-immunoprecipitation.
Molecular Modeling and Mutagenesis

Computational and molecular biology techniques were employed to identify the binding site of this compound on GBP1 and validate its importance.

Objective: To predict the binding mode of this compound on GBP1 and confirm the functional significance of the predicted binding site residues.

Procedure:

  • Molecular Docking:

    • The three-dimensional structure of human GBP1 was obtained from the Protein Data Bank (PDB).

    • The structure of this compound was built and energy-minimized.

    • Molecular docking simulations were performed using software such as AutoDock or Glide to predict the binding pose of this compound on GBP1.

    • The docking results identified a putative binding pocket at the interface of the helical and LG domains.

  • Site-Directed Mutagenesis:

    • Based on the docking model, key amino acid residues in the putative binding pocket of GBP1 predicted to interact with this compound were identified.

    • Site-directed mutagenesis was performed to substitute these residues with others (e.g., alanine).

    • The mutant GBP1 proteins were expressed and purified.

  • Functional Validation:

    • The ability of this compound to inhibit the interaction between the mutant GBP1 proteins and PIM1 was assessed using SPR, as described in section 4.1.

    • A loss of inhibitory activity of this compound against a mutant GBP1 would confirm the importance of the mutated residue for drug binding.

Conclusion

The mechanism of action of this compound is centered on its ability to allosterically inhibit the formation of the GBP1:PIM1 complex. By binding to a specific pocket on GBP1, it induces a conformational change that prevents its interaction with PIM1. This disruption of a key pro-survival signaling pathway offers a targeted approach to overcome paclitaxel resistance in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these findings in the development of novel anti-cancer therapeutics.

References

The Role of NSC756093 in Overcoming Paclitaxel Resistance: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel remains a cornerstone of chemotherapy for various solid tumors, yet acquired resistance significantly limits its clinical efficacy. A key mechanism of resistance involves the overexpression of Class III β-tubulin, which facilitates the interaction of Guanylate-Binding Protein 1 (GBP1) with the pro-survival kinase PIM1 on the microtubule network, thereby initiating a signaling cascade that promotes cell survival. This technical guide provides an in-depth analysis of NSC756093, a potent small molecule inhibitor of the GBP1:PIM1 protein-protein interaction, and its role in the context of paclitaxel resistance. While direct quantitative data on the reversal of paclitaxel's IC50 by this compound is not extensively documented in publicly available literature, the compound's mechanism of action strongly supports its potential to re-sensitize resistant cancer cells to paclitaxel. This document details the underlying signaling pathways, presents the available quantitative data for the inhibition of the target, outlines key experimental protocols for studying this mechanism, and provides visualizations to elucidate the complex molecular interactions.

The GBP1:PIM1 Axis: A Novel Mechanism of Paclitaxel Resistance

A significant pathway contributing to paclitaxel resistance is initiated by the overexpression of Class III β-tubulin in cancer cells.[1][2] This tubulin isotype enhances the incorporation of the GTPase GBP1 into the microtubule cytoskeleton.[1][2] Once localized on the microtubules, GBP1 acts as a scaffold, binding to the serine/threonine kinase PIM1, a known proto-oncogene that promotes cell survival and inhibits apoptosis.[1] The formation of this GBP1:PIM1 complex on the microtubule network is a critical step in a signaling pathway that ultimately leads to reduced efficacy of paclitaxel.

This compound is a 4-azapodophyllotoxin derivative identified as a potent inhibitor of this GBP1:PIM1 interaction. By binding to GBP1, this compound is believed to stabilize a conformation of the protein that is unsuitable for PIM1 binding. This disruption of the GBP1:PIM1 complex is hypothesized to dismantle the pro-survival signaling platform on the microtubules, thereby restoring cellular sensitivity to paclitaxel-induced apoptosis.

Downstream Signaling of the GBP1:PIM1 Complex

The pro-survival signaling initiated by the GBP1:PIM1 interaction is mediated by the kinase activity of PIM1. PIM1 kinase has a multitude of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. Key substrates include:

  • BAD (Bcl-2-associated death promoter): PIM1 phosphorylates BAD, which prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to enhanced cell survival.

  • p21Cip1/Waf1 and p27Kip1: These are cyclin-dependent kinase inhibitors that act as negative regulators of the cell cycle. PIM1 can phosphorylate p21 and p27, leading to their inactivation or degradation, thus promoting cell cycle progression.

  • MYC: PIM1 can phosphorylate and stabilize the MYC oncoprotein, a key transcription factor that drives cellular proliferation.

  • JAK/STAT Pathway: PIM1 is a downstream effector of the JAK/STAT signaling pathway and can also participate in a feedback loop to regulate STAT activity.

By inhibiting the formation of the GBP1:PIM1 complex, this compound effectively prevents the activation of these downstream pro-survival pathways at the site of paclitaxel's action.

Quantitative Data

Parameter Value Method Source
Binding Affinity (KD)38 ± 14 nMSurface Plasmon ResonanceAndreoli M, et al. J Med Chem. 2014
Inhibition of GBP1:PIM1 Interaction65%Surface Plasmon ResonanceAndreoli M, et al. J Med Chem. 2014
Cellular Inhibition of GBP1:PIM1Demonstrated at 100 nMCo-immunoprecipitationAndreoli M, et al. J Med Chem. 2014

Table 1: In Vitro and Cellular Activity of this compound against the GBP1:PIM1 Interaction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Paclitaxel Resistance Mediated by GBP1:PIM1 and its Inhibition by this compound

Paclitaxel_Resistance_Pathway cluster_cell Paclitaxel-Resistant Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Induces (in sensitive cells) betaIII_Tubulin Class III β-Tubulin (Overexpressed) betaIII_Tubulin->Microtubules Component of GBP1 GBP1 betaIII_Tubulin->GBP1 Facilitates incorporation into microtubules GBP1_PIM1 GBP1:PIM1 Complex GBP1->GBP1_PIM1 PIM1 PIM1 Kinase PIM1->GBP1_PIM1 Downstream Downstream Pro-Survival Signaling (p-BAD, MYC, etc.) GBP1_PIM1->Downstream Activates This compound This compound This compound->GBP1 Binds and induces conformational change Resistance Paclitaxel Resistance Downstream->Resistance Resistance->Apoptosis Inhibits SPR_Workflow Start Start: Prepare SPR Sensor Chip Immobilize Immobilize Ligand: PIM1 Kinase on Chip Surface Start->Immobilize Control Immobilize Negative Control: (e.g., Carbonic Anhydrase) on parallel flow cell Immobilize->Control Inject_Analyte Inject Analyte: GBP1 at various concentrations Control->Inject_Analyte Measure_Binding Measure Binding Signal (Response Units - RU) to establish K D Inject_Analyte->Measure_Binding Preincubate Pre-incubate GBP1 with this compound Measure_Binding->Preincubate Inject_Inhibited Inject GBP1 + this compound mixture over PIM1 surface Preincubate->Inject_Inhibited Measure_Inhibition Measure Reduction in Binding Signal Inject_Inhibited->Measure_Inhibition Analyze Analyze Data: Calculate % Inhibition Measure_Inhibition->Analyze

References

NSC756093: A 4-Azapodophyllotoxin Derivative Targeting Paclitaxel Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSC756093 is a synthetic derivative of 4-azapodophyllotoxin, a class of compounds that has garnered significant interest in oncology for their potent cytotoxic activities.[1] Unlike its parent compound, podophyllotoxin, and its clinically used derivatives like etoposide, which primarily target tubulin polymerization or topoisomerase II, this compound exhibits a novel mechanism of action.[2] This technical guide provides a comprehensive overview of this compound, focusing on its unique ability to inhibit the GBP1:PIM1 protein-protein interaction, a key pathway in paclitaxel-resistant cancers.[2][3] We will delve into its synthesis, mechanism of action, biological activities, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction

The primary molecular target of this compound is the interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase PIM1. This interaction is a critical component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel.

In many paclitaxel-resistant solid tumors, the overexpression of Class III β-tubulin is a key driver of the resistant phenotype. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated into the cytoskeleton, GBP1 acts as a scaffold, binding to and activating pro-survival kinases such as PIM1. The activation of PIM1 initiates a downstream signaling cascade that ultimately promotes cell survival and resistance to paclitaxel-induced apoptosis.

This compound directly binds to GBP1 at a putative site located at the interface of its helical and LG domains. This binding event is thought to allosterically stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the formation of the GBP1:PIM1 complex. By inhibiting this crucial protein-protein interaction, this compound effectively dismantles a key survival pathway in paclitaxel-resistant cancer cells, restoring their sensitivity to taxane-based chemotherapy.

NSC756093_Signaling_Pathway cluster_resistance Paclitaxel Resistance Pathway cluster_inhibition Inhibition by this compound βIII-Tubulin βIII-Tubulin GBP1 GBP1 βIII-Tubulin->GBP1 Incorporation into Microtubules PIM1 PIM1 GBP1->PIM1 Binding and Activation Inactive GBP1 Inactive GBP1 GBP1->Inactive GBP1 Conformational Change Pro-survival Signaling Pro-survival Signaling PIM1->Pro-survival Signaling Paclitaxel Resistance Paclitaxel Resistance Pro-survival Signaling->Paclitaxel Resistance This compound This compound This compound->GBP1 Inactive GBP1->PIM1 Interaction Blocked

Caption: Signaling pathway of paclitaxel resistance and its inhibition by this compound.

Quantitative Biological Activity

This compound has demonstrated significant biological activity in various cancer cell lines, particularly those exhibiting resistance to paclitaxel. The following tables summarize the available quantitative data on its efficacy.

Table 1: Inhibition of GBP1:PIM1 Interaction

CompoundConcentration% InhibitionAssay MethodReference
This compound100 nM65%Surface Plasmon Resonance

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)Assay MethodReference
This compound (SU093)FaDu0.496Colony Formation Unit Assay

Table 3: NCI-60 Cell Line Screen (General Observations)

A screening of 44 4-azapodophyllotoxin derivatives, including this compound, against the NCI-60 panel of human cancer cell lines revealed that 31 of these compounds were active. A key finding from this screen was that cell lines with higher expression levels of GBP1 and PIM1 showed increased sensitivity to this compound. This observation further substantiates the targeted mechanism of action of the compound. The GI50 values from the NCI-60 screen are used to classify cell lines as sensitive or resistant to a given compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound.

Synthesis of N-hydroxyethyl-4-aza-didehydropodophyllotoxin Derivatives

The synthesis of this compound and related 4-azapodophyllotoxin derivatives is achieved through a convenient one-pot, multi-component reaction.

  • Reaction: An equimolar mixture of tetronic acid, a substituted aniline (e.g., N-(2-hydroxyethyl)aniline), and an aromatic aldehyde are dissolved in a minimal volume of ethanol.

  • Procedure: The reaction mixture is refluxed for a period ranging from 30 to 90 minutes. Upon cooling, the resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from ethanol to yield the desired 4-azapodophyllotoxin derivative.

Synthesis_Workflow Reactants Tetronic Acid + Substituted Aniline + Aromatic Aldehyde Reaction Reflux (30-90 min) Reactants->Reaction Solvent Ethanol Solvent->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product 4-Azapodophyllotoxin Derivative Purification->Product

Caption: General workflow for the synthesis of 4-azapodophyllotoxin derivatives.
Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

SPR is a label-free technique used to measure real-time biomolecular interactions. It was employed to quantify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

  • Immobilization: The PIM1 protein is immobilized on the surface of a sensor chip to act as the "ligand."

  • Binding: A solution containing GBP1, the "analyte," is flowed over the chip surface. The binding of GBP1 to the immobilized PIM1 is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

  • Inhibition Assay: To test for inhibition, this compound is pre-incubated with GBP1 before being flowed over the PIM1-coated sensor chip. A reduction in the binding signal compared to the control (GBP1 alone) indicates inhibition of the interaction.

Co-Immunoprecipitation (Co-IP) of GBP1 and PIM1

Co-IP is used to study protein-protein interactions within a cellular context. This technique was used to confirm the inhibition of the GBP1:PIM1 interaction by this compound in cancer cells.

  • Cell Lysis: SKOV3 ovarian cancer cells are treated with this compound or a vehicle control. The cells are then lysed to release their protein contents.

  • Immunoprecipitation: An antibody specific to PIM1 (the "bait" protein) is added to the cell lysate. This antibody, along with any proteins bound to PIM1 (including GBP1, the "prey"), is then captured using protein A/G-agarose beads.

  • Western Blotting: The captured protein complexes are eluted from the beads and separated by size using SDS-PAGE. The presence of GBP1 is then detected by Western blotting using an anti-GBP1 antibody. A decrease in the amount of co-immunoprecipitated GBP1 in the this compound-treated sample compared to the control indicates inhibition of the interaction in situ.

Cell Cycle Analysis

The effect of this compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment and Fixation: Cancer cells are treated with this compound for a specified duration. The cells are then harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, a fluorescent dye that intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

The induction of apoptosis by this compound can be assessed using Annexin V and PI co-staining followed by flow cytometry.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect these apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.

  • Procedure: Cells treated with this compound are harvested and incubated with fluorescently labeled Annexin V and PI.

  • Analysis: Flow cytometry is used to differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents with a distinct mechanism of action. Its ability to specifically inhibit the GBP1:PIM1 interaction provides a novel strategy to overcome paclitaxel resistance, a significant clinical challenge in the treatment of various solid tumors. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound and other 4-azapodophyllotoxin derivatives. The development of more potent and selective inhibitors of the GBP1:PIM1 pathway, guided by the structure-activity relationships of compounds like this compound, could lead to the development of a new generation of drugs for the treatment of drug-resistant cancers.

References

The Discovery and Initial Synthesis of NSC756093: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and initial synthesis of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction. This molecule has shown potential in overcoming paclitaxel resistance in cancer cells, a significant challenge in oncology.

Discovery of this compound

This compound was identified through a screening of a panel of 44 4-azapodophyllotoxin (APT) derivatives.[1][2] The screening was performed on the National Cancer Institute's 60 human cancer cell line panel (NCI-60), which revealed that 31 of the APTs were active.[1][2] Comparative analysis of the screening data highlighted a specific activity of some of these compounds in cancer cells resistant to paclitaxel.[3]

Subsequent investigations into the mechanism of action of these active APTs led to the identification of this compound as a potent inhibitor of the GBP1:PIM1 interaction. This interaction is a key component of a signaling pathway that contributes to paclitaxel resistance.

Mechanism of Action

The development of resistance to paclitaxel is, in some cases, linked to the overexpression of class III β-tubulin. This overexpression facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and thus resistance to paclitaxel.

This compound acts as a direct inhibitor of this crucial protein-protein interaction. Through a combination of bioinformatics, molecular modeling, and mutagenesis studies, the putative binding site of this compound has been located at the interface between the helical and the LG domain of GBP1. By binding to this site, this compound is believed to stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the pro-survival signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Parameter Value Assay Reference
Inhibition of GBP1:PIM1 InteractionUp to 65%Surface Plasmon Resonance
Cellular Inhibition Concentration100 nMCo-immunoprecipitation (SKOV3 cells)
Cellular Treatment Duration3 hoursCo-immunoprecipitation (SKOV3 cells)

Experimental Protocols

Initial Synthesis of this compound

This compound is an OH-functionalized derivative of 4-aza-2,3-didehydropodophyllotoxin at the N atom in the 'C' ring. The synthesis, as described in the initial report, involved the preparation of a larger set of 4-azapodophyllotoxin derivatives. The general chemical synthesis details provided in the study are as follows:

  • Starting Materials: Derivatives of 4-aza-2,3-didehydropodophyllotoxin.

  • Instrumentation: Melting points were determined on a MEL-TEMP instrument and are uncorrected. IR spectra were recorded on a PerkinElmer Spectrum 100 FTIR spectrometer on ATS mode.

  • Note: For the specific multi-step synthesis of this compound, researchers are advised to consult the experimental chemistry section of the primary literature by Andreoli et al. (2014).

In Vitro Inhibition of GBP1:PIM1 Interaction (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) was utilized to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by this compound.

  • Instrumentation: Not specified in the provided abstracts.

  • Methodology:

    • Recombinant GBP1 and PIM1 proteins were used.

    • The interaction between GBP1 and PIM1 was measured in the absence and presence of this compound.

    • The inhibition by this compound was observed to be dose-dependent.

    • A negative control compound (NSC756090) was used to demonstrate specificity.

Cellular Inhibition of GBP1:PIM1 Interaction (Co-immunoprecipitation)

Co-immunoprecipitation (co-IP) assays were performed to confirm the inhibitory activity of this compound in a cellular context.

  • Cell Line: SKOV3 ovarian cancer cells.

  • Methodology:

    • SKOV3 cells were treated with 100 nM this compound for 3 hours.

    • Control cells were treated with vehicle (DMSO) or an inactive compound.

    • Cell lysates were prepared.

    • Co-immunoprecipitation was performed using an antibody against PIM1 as the bait to pull down the PIM1-GBP1 complex.

    • The presence of GBP1 in the immunoprecipitated complex was detected by Western blotting using an anti-GBP1 antibody.

    • A significant reduction in the co-immunoprecipitated GBP1 was observed in cells treated with this compound.

Visualizations

Signaling Pathway of Paclitaxel Resistance and this compound Inhibition

G cluster_cell Cancer Cell tubulin Overexpression of βIII-tubulin gbp1_inc Incorporation of GBP1 into Microtubules tubulin->gbp1_inc gbp1_pim1 GBP1:PIM1 Interaction gbp1_inc->gbp1_pim1 survival_signal Pro-survival Signaling gbp1_pim1->survival_signal resistance Paclitaxel Resistance survival_signal->resistance nsc This compound nsc->gbp1_pim1 Inhibits

Caption: Paclitaxel resistance pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Inhibition Assay

G start Start: SKOV3 Cells treatment Treatment: - this compound (100nM, 3h) - Vehicle (DMSO) - Inactive Compound start->treatment lysis Cell Lysis treatment->lysis co_ip Co-immunoprecipitation (anti-PIM1 antibody) lysis->co_ip western Western Blot (anti-GBP1 antibody) co_ip->western result Result: Reduced GBP1 signal in this compound-treated sample western->result

Caption: Workflow for Co-immunoprecipitation to detect GBP1:PIM1 inhibition.

References

In Vitro Binding Affinity of NSC756093: A Technical Guide to its Interaction with the GBP1:PIM1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of NSC756093, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) protein-protein interaction. This interaction is a key signaling node in the development of resistance to taxane-based chemotherapeutics, such as paclitaxel. The data and protocols presented herein are collated from published research to serve as a valuable resource for researchers in oncology and drug development.

Quantitative Binding Affinity Data

The binding affinity and inhibitory activity of this compound against the GBP1:PIM1 interaction have been quantified using biophysical techniques. The key quantitative data are summarized in the table below for clear comparison.

ParameterValueMethodTargetReference
Dissociation Constant (Kd)38 nMSurface Plasmon Resonance (SPR)GBP1:PIM1 complex[1]
Inhibition Percentage65%Surface Plasmon Resonance (SPR)GBP1:PIM1 interaction[1][2]
Inhibitory Concentration100 nMSurface Plasmon Resonance (SPR) & Co-Immunoprecipitation (Co-IP)GBP1:PIM1 interaction[2]

Signaling Pathway and Mechanism of Action

In cancer cells resistant to paclitaxel, the overexpression of class III β-tubulin facilitates the integration of GBP1 into the microtubule network.[2] Once incorporated, GBP1 acts as a scaffold, binding to the pro-survival kinase PIM1. This interaction initiates a signaling cascade that promotes cell survival and confers resistance to paclitaxel-induced apoptosis.

This compound functions as an allosteric inhibitor of this critical protein-protein interaction. It is proposed to bind to a putative site on GBP1 located at the interface of its helical and large GTPase (LG) domains. This binding event stabilizes a conformation of GBP1 that is incompatible with PIM1 binding, thereby disrupting the formation of the GBP1:PIM1 complex and the subsequent pro-survival signaling.

G cluster_0 Paclitaxel Resistant Cancer Cell Class_III_beta_tubulin Class III β-tubulin (Overexpressed) GBP1_MT GBP1 (Microtubule Associated) Class_III_beta_tubulin->GBP1_MT Facilitates incorporation into microtubules PIM1 PIM1 Kinase GBP1_MT->PIM1 Binds Pro_survival_Signaling Pro-survival Signaling PIM1->Pro_survival_Signaling Activates Paclitaxel_Resistance Paclitaxel Resistance Pro_survival_Signaling->Paclitaxel_Resistance This compound This compound This compound->GBP1_MT Binds allosterically

Figure 1: Signaling pathway of GBP1:PIM1-mediated paclitaxel resistance and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity of this compound are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of the GBP1:PIM1 interaction and to quantify the inhibitory effect of this compound.

Methodology:

  • Immobilization:

    • Recombinant PIM1 protein is immobilized as the ligand onto the surface of a sensor chip (e.g., a CM5 sensor chip) via amine coupling.

    • A reference flow cell is prepared with an irrelevant protein, such as carbonic anhydrase, to serve as a negative control.

  • Binding and Inhibition Assay:

    • Recombinant GBP1 protein (analyte) is flowed over the sensor chip surface at various concentrations to measure the direct interaction with the immobilized PIM1.

    • To assess inhibition, a fixed concentration of GBP1 is pre-incubated with varying concentrations of this compound before being flowed over the PIM1-coated sensor surface.

    • The association and dissociation of GBP1 are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    • The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

G cluster_0 SPR Experimental Workflow Immobilize_PIM1 Immobilize PIM1 on Sensor Chip Flow_GBP1 Flow GBP1 (Analyte) over surface Immobilize_PIM1->Flow_GBP1 Pre_incubate Pre-incubate GBP1 with this compound Immobilize_PIM1->Pre_incubate Measure_Binding Measure Association/ Dissociation Flow_GBP1->Measure_Binding Calculate_Kinetics Calculate ka, kd, Kd Measure_Binding->Calculate_Kinetics Flow_Inhibited_GBP1 Flow GBP1 + this compound over surface Pre_incubate->Flow_Inhibited_GBP1 Measure_Inhibition Measure Reduced Binding Flow_Inhibited_GBP1->Measure_Inhibition Quantify_Inhibition Calculate % Inhibition Measure_Inhibition->Quantify_Inhibition

Figure 2: Workflow for Surface Plasmon Resonance analysis of this compound's inhibitory effect on the GBP1:PIM1 interaction.
Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context.

Objective: To confirm the inhibitory effect of this compound on the GBP1:PIM1 interaction within cancer cells.

Methodology:

  • Cell Treatment:

    • Human ovarian cancer cells (e.g., SKOV3) are cultured to an appropriate confluency.

    • The cells are treated with this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).

  • Cell Lysis:

    • Following treatment, the cells are washed with cold phosphate-buffered saline (PBS) and harvested.

    • The cell pellet is lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native interactions.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G-agarose beads to reduce non-specific binding.

    • An antibody targeting the "bait" protein (PIM1) is added to the pre-cleared lysate and incubated to allow for the formation of antibody-antigen complexes.

    • Protein A/G-agarose beads are then added to capture the antibody-PIM1 complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The immunoprecipitated protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (GBP1).

    • The presence and intensity of the GBP1 band in the PIM1 immunoprecipitate are compared between the this compound-treated and control samples to assess the level of interaction. A reduction in the GBP1 signal in the treated sample indicates inhibition of the GBP1:PIM1 interaction.

G cluster_0 Co-Immunoprecipitation Workflow Treat_Cells Treat Cells with This compound or Vehicle Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Incubate_Lysate Incubate Lysate with anti-PIM1 Antibody Lyse_Cells->Incubate_Lysate Capture_Complexes Capture Complexes with Protein A/G Beads Incubate_Lysate->Capture_Complexes Wash_Beads Wash Beads Capture_Complexes->Wash_Beads Elute_Proteins Elute Proteins Wash_Beads->Elute_Proteins Western_Blot Western Blot for GBP1 Elute_Proteins->Western_Blot Analyze_Results Analyze GBP1 Signal Western_Blot->Analyze_Results

Figure 3: Workflow for Co-Immunoprecipitation to validate the inhibition of the GBP1:PIM1 interaction by this compound in a cellular context.

References

NSC756093: A Technical Guide to its Indirect Impact on Microtubule Dynamics via Inhibition of the GBP1:PIM1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC756093 has emerged as a molecule of interest in the context of overcoming resistance to microtubule-targeting anticancer agents, particularly paclitaxel. While not a direct modulator of microtubule dynamics, this compound exerts its influence by disrupting a key signaling pathway that confers resistance to taxane-based chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) interaction. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action: An Indirect Effect on Microtubule-Dependent Processes

The primary mechanism by which this compound impacts cellular processes reliant on microtubule function is through the inhibition of the GBP1:PIM1 protein-protein interaction. This interaction is a critical component of a survival pathway in cancer cells that have developed resistance to microtubule-stabilizing agents like paclitaxel.

The signaling cascade is initiated by the overexpression of class III β-tubulin, a tubulin isotype frequently associated with drug resistance. This aberrant expression facilitates the incorporation of the GTPase GBP1 into the microtubule network. Once integrated, GBP1 acts as a scaffold, recruiting the serine/threonine kinase PIM1. The resulting GBP1:PIM1 complex activates downstream pro-survival signals, effectively neutralizing the cytotoxic effects of paclitaxel and allowing the cancer cells to continue to proliferate.

This compound functions by binding to GBP1 and inducing a conformational change that prevents its interaction with PIM1. By disrupting the formation of the GBP1:PIM1 complex, this compound effectively dismantles this resistance mechanism, thereby re-sensitizing the cancer cells to the effects of paclitaxel. This leads to the restoration of paclitaxel-induced microtubule stabilization, mitotic arrest, and subsequent apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibition of GBP1:PIM1 Interaction

ParameterValueMethodReference
Binding Affinity (Kd) to GBP1:PIM1 complex38 nMSurface Plasmon Resonance (SPR)[1]
Inhibition of GBP1:PIM1 Interaction65% at 100 nMSurface Plasmon Resonance (SPR)[2]

Table 2: Cellular Activity

ParameterValueCell LineMethodReference
Concentration for Co-IP100 nMSKOV3 (Ovarian Cancer)Co-Immunoprecipitation[2]
IC50 for enhanced radiation-induced cytotoxicity496 nMFaDu (Hypopharyngeal Carcinoma)Cytotoxicity Assay[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring GBP1:PIM1 Interaction and its Inhibition

This protocol outlines the methodology used to quantify the binding affinity and inhibition of the GBP1:PIM1 interaction by this compound.

a. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Recombinant human PIM1 kinase (ligand)

  • Recombinant human GBP1 protein (analyte)

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

b. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the PIM1 kinase solution (e.g., 10 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell is prepared similarly but without the PIM1 protein to subtract non-specific binding.

c. Binding and Inhibition Assay:

  • Prepare a series of dilutions of GBP1 protein in running buffer (e.g., 0-100 nM).

  • To assess inhibition, pre-incubate the GBP1 protein with various concentrations of this compound (e.g., 0-500 nM) for a defined period (e.g., 30 minutes) at room temperature.

  • Inject the GBP1 solution (or the GBP1/NSC756093 mixture) over the PIM1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

  • After each injection, regenerate the sensor surface by injecting the regeneration solution.

  • The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • The percentage of inhibition is calculated by comparing the binding response of GBP1 in the presence and absence of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Inhibition in a Cellular Context

This protocol describes the procedure to verify that this compound inhibits the GBP1:PIM1 interaction within cancer cells.

a. Materials and Reagents:

  • SKOV3 ovarian cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PIM1 antibody (for immunoprecipitation)

  • Anti-GBP1 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

b. Procedure:

  • Culture SKOV3 cells to approximately 80-90% confluency.

  • Treat the cells with 100 nM this compound or vehicle (DMSO) for a specified time (e.g., 3 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the anti-PIM1 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

  • Add protein A/G beads to the lysates and incubate for another 2-4 hours to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-GBP1 antibody to detect the co-immunoprecipitated GBP1. A reduced GBP1 band in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.

Visualizations

Signaling Pathway

G cluster_cell Paclitaxel-Resistant Cancer Cell Microtubule Microtubule GBP1 GBP1 Microtubule->GBP1 recruitment Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest ClassIII_beta_tubulin Class III β-tubulin (Overexpressed) ClassIII_beta_tubulin->Microtubule incorporation PIM1 PIM1 GBP1->PIM1 binding Pro_survival Pro-survival Signaling PIM1->Pro_survival Paclitaxel Paclitaxel Pro_survival->Paclitaxel inhibition of effect This compound This compound This compound->GBP1 inhibition of PIM1 binding Paclitaxel->Microtubule stabilization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_spr Surface Plasmon Resonance (SPR) Workflow start_spr Immobilize PIM1 on sensor chip add_gbp1 Inject GBP1 +/- this compound start_spr->add_gbp1 measure_binding Measure binding response (RU) add_gbp1->measure_binding analyze_data Analyze data (Kd, % inhibition) measure_binding->analyze_data G cluster_coip Co-Immunoprecipitation (Co-IP) Workflow start_coip Lyse cells treated with/without this compound ip_pim1 Immunoprecipitate PIM1 start_coip->ip_pim1 wash_beads Wash beads ip_pim1->wash_beads elute Elute bound proteins wash_beads->elute wb_gbp1 Western Blot for GBP1 elute->wb_gbp1

References

NSC756093: A Technical Guide to its Impact on the GBP1:PIM1 Signaling Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway affected by NSC756093, a potent small molecule inhibitor. The primary focus is on its mechanism of action in disrupting the interaction between Guanylate-Binding Protein 1 (GBP1) and the proto-oncogene serine/threonine-protein kinase 1 (PIM1), a pathway critically implicated in paclitaxel resistance in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the GBP1:PIM1 Interaction

This compound has been identified as a first-in-class inhibitor of the GBP1:PIM1 protein-protein interaction.[1][2][3][4][5] This interaction is a key component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel, particularly in cancer cells overexpressing class III β-tubulin.

The established mechanism involves this compound binding directly to GBP1. This binding event is proposed to occur at the interface of the helical and the LG (large GTPase) domains of GBP1, stabilizing a conformation of the protein that is unable to bind to PIM1. By preventing the formation of the GBP1:PIM1 complex, this compound effectively blocks the downstream pro-survival signals initiated by PIM1 that contribute to drug resistance.

Signaling Pathway Diagram

GBP1_PIM1_Pathway This compound Action on GBP1:PIM1 Pathway cluster_resistance Paclitaxel Resistance cluster_mechanism Mechanism of Resistance & this compound Intervention Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Induces Apoptosis Apoptosis Microtubules->Apoptosis Leads to betaIII_tubulin βIII-tubulin Overexpression GBP1 GBP1 Incorporation into Microtubules betaIII_tubulin->GBP1 GBP1_PIM1 GBP1:PIM1 Complex GBP1->GBP1_PIM1 PIM1 PIM1 Kinase PIM1->GBP1_PIM1 ProSurvival Pro-survival Signaling GBP1_PIM1->ProSurvival Resistance Paclitaxel Resistance ProSurvival->Resistance Resistance->Apoptosis Inhibits This compound This compound This compound->GBP1 Binds & alters conformation

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Cell-Based Assays
Cell Line IC50 (µM)
FaDu0.496
Inhibition of GBP1:PIM1 Interaction
Assay Type Concentration
Co-immunoprecipitation (SKOV3 cells)100 nM
Surface Plasmon ResonanceDose-dependent

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the function of this compound are provided below.

Co-Immunoprecipitation (Co-IP) to Detect GBP1:PIM1 Interaction

This protocol is based on the methodology used to demonstrate this compound's activity in a cellular context.

Objective: To determine if this compound can disrupt the interaction between GBP1 and PIM1 in cancer cells.

Cell Line: SKOV3 ovarian cancer cells.

Protocol Steps:

  • Cell Culture and Treatment:

    • Culture SKOV3 cells in appropriate media (e.g., RPMI 1640 with 10% FBS and antibiotics) at 37°C and 5% CO2.

    • Treat the cells with 100 nM this compound for 3 hours. Include vehicle (DMSO) and inactive compound (NSC756090) controls.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Scrape the cells and collect the pellet by centrifugation.

    • Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G-agarose beads.

    • Incubate the pre-cleared lysate with an anti-PIM1 antibody (as bait) overnight at 4°C.

    • As a negative control, use a non-specific IgG antibody.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1. The expected band for GBP1 is 67 kD.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: SKOV3 Cell Culture treatment Treatment: - this compound (100nM, 3h) - DMSO (Vehicle) - Inactive Compound start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-PIM1 Antibody lysis->ip wb Western Blotting with anti-GBP1 Antibody ip->wb end Result: Detect GBP1 (67 kD band) wb->end

Caption: Workflow for Co-IP to assess GBP1:PIM1 interaction.

Surface Plasmon Resonance (SPR) for In Vitro Binding Analysis

SPR was utilized to confirm the direct inhibitory effect of this compound on the GBP1:PIM1 interaction using recombinant proteins.

Objective: To quantify the dose-dependent inhibition of the GBP1:PIM1 interaction by this compound in a pure in vitro system.

Protocol Steps:

  • Immobilization:

    • Immobilize one of the binding partners (e.g., recombinant GBP1) onto the surface of a sensor chip.

  • Binding and Inhibition:

    • Inject the other binding partner (e.g., recombinant PIM1) over the sensor surface to measure the baseline interaction.

    • In subsequent runs, pre-incubate the analyte (PIM1) with varying concentrations of this compound before injecting it over the immobilized GBP1.

    • Use an inactive compound as a negative control.

  • Data Analysis:

    • Measure the change in the SPR signal (response units) to determine the extent of binding.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the inhibition data to demonstrate a dose-dependent effect.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a specific mechanism of drug resistance. By inhibiting the GBP1:PIM1 interaction, it disrupts a pro-survival signaling pathway in cancer cells, thereby having the potential to re-sensitize them to conventional chemotherapeutics like paclitaxel. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for NSC756093 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction, in cancer cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of this compound as a potential anti-cancer agent, particularly in the context of paclitaxel resistance.

Introduction

This compound is a small molecule inhibitor that disrupts the interaction between GBP1 and PIM1.[1][2] In certain cancer cells, particularly those resistant to paclitaxel, the overexpression of Class III β-tubulin facilitates the incorporation of the GTPase GBP1 into the microtubules.[3][4] Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that confers resistance to paclitaxel-induced apoptosis.[3] this compound circumvents this resistance mechanism by binding to GBP1 and inducing a conformational change that prevents its association with PIM1. This inhibition of the GBP1:PIM1 interaction can restore sensitivity to paclitaxel and induce apoptosis in resistant cancer cells.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)
FaDuHead and Neck Squamous Cell CarcinomaIC500.496
NCI-H820Lung Adenocarcinoma-1 (significantly inhibited growth)
A549Lung Adenocarcinoma-1 (suppressed growth)
DU145Prostate Cancer-4 (slowed cell growth)
PC3Prostate Cancer-4 (slowed cell growth)
NCI-60 PanelVariousGI50Data available from the NCI Developmental Therapeutics Program (DTP) database.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

NSC756093_Signaling_Pathway cluster_0 Paclitaxel Resistance cluster_1 Pro-Survival Signaling cluster_2 This compound Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules BIII_Tubulin Class III β-Tubulin Overexpression GBP1_incorporation GBP1 Incorporation into Microtubules BIII_Tubulin->GBP1_incorporation GBP1 GBP1 GBP1_PIM1_Complex GBP1:PIM1 Complex GBP1->GBP1_PIM1_Complex GBP1_inactive GBP1 (Inactive Conformation) PIM1 PIM1 PIM1->GBP1_PIM1_Complex Downstream Downstream Pro-Survival Signaling (e.g., BAD phosphorylation, MYC activation) GBP1_PIM1_Complex->Downstream Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Cell_Survival Cell Survival & Paclitaxel Resistance Apoptosis_Inhibition->Cell_Survival Promotes This compound This compound This compound->GBP1 Binds to GBP1 This compound->GBP1_PIM1_Complex Inhibits Interaction

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Experimental Protocols

Important Note on this compound Preparation: this compound is unstable in solution. It is critical to prepare fresh stock solutions in anhydrous DMSO for each experiment and to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound dilutions Incubate_24h->Prepare_this compound Treat_Cells Treat cells with this compound Prepare_this compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Add solubilization solution Incubate_2_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is to verify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Materials:

  • SKOV3 ovarian cancer cells (or other cell line expressing GBP1 and PIM1)

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PIM1 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Anti-GBP1 antibody for Western blotting

  • Anti-PIM1 antibody for Western blotting

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat SKOV3 cells with 100 nM this compound or vehicle (DMSO) for 3 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Elution and Sample Preparation: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against GBP1. As a control for successful immunoprecipitation, run a parallel blot and probe with an anti-PIM1 antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: A decrease in the GBP1 band intensity in the this compound-treated sample compared to the vehicle control indicates inhibition of the GBP1:PIM1 interaction.

CoIP_Workflow Start Start Treat_Cells Treat cells with this compound (100 nM, 3h) Start->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Immunoprecipitate Immunoprecipitate with anti-PIM1 antibody Lyse_Cells->Immunoprecipitate Elute_Proteins Elute protein complexes Immunoprecipitate->Elute_Proteins SDS_PAGE Run SDS-PAGE Elute_Proteins->SDS_PAGE Western_Blot Transfer to PVDF membrane SDS_PAGE->Western_Blot Probe_GBP1 Probe with anti-GBP1 antibody Western_Blot->Probe_GBP1 Detect_Signal Detect chemiluminescent signal Probe_GBP1->Detect_Signal Analyze_Results Analyze results Detect_Signal->Analyze_Results End End Analyze_Results->End

Caption: Workflow for Co-Immunoprecipitation and Western Blotting.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC756093 is a potent small molecule inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 serine/threonine kinase.[1] This interaction is a key component of a signaling pathway that confers resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3][4] By disrupting the GBP1:PIM1 complex, this compound has demonstrated the potential to resensitize paclitaxel-resistant cancer cells to treatment. These application notes provide an overview of the mechanism of action of this compound, protocols for its use in in vitro studies, and a framework for its investigation in in vivo models.

Introduction

Drug resistance remains a significant hurdle in cancer therapy. One mechanism of resistance to microtubule-targeting agents like paclitaxel involves the overexpression of βIII-tubulin, which facilitates the incorporation of GBP1 into microtubules.[2] Once integrated, GBP1 can bind to and activate the pro-survival kinase PIM1, initiating a signaling cascade that ultimately leads to drug resistance. This compound, a 4-azapodophyllotoxin derivative, has emerged as a promising agent that directly targets the GBP1:PIM1 interaction, offering a novel strategy to overcome paclitaxel resistance.

Mechanism of Action

This compound functions by binding to GBP1 at the interface between its helical and LG domains. This binding event stabilizes a conformation of GBP1 that is unsuitable for interaction with PIM1, thereby inhibiting the formation of the pro-survival GBP1:PIM1 complex. The disruption of this interaction is dose-dependent and has been demonstrated in both in vitro and in vivo cellular models.

Data Summary

While specific in vivo dosage recommendations for this compound are not yet established in the reviewed literature, in vitro studies provide valuable concentration-dependent data.

ParameterCell LineConcentrationEffectReference
GBP1:PIM1 Interaction InhibitionSKOV3 (ovarian cancer)100 nMInhibition of GBP1:PIM1 co-immunoprecipitation
Cytotoxicity Enhancement (IC50)FaDu (hypopharyngeal carcinoma)496 nMEnhancement of radiation-induced cytotoxicity
GBP1:PIM1 Interaction InhibitionIn vitro (recombinant proteins)100 nM~65% inhibition

Experimental Protocols

In Vitro Inhibition of GBP1:PIM1 Interaction in Cell Lines

This protocol describes the treatment of a paclitaxel-resistant ovarian cancer cell line (SKOV3) to assess the ability of this compound to disrupt the GBP1:PIM1 interaction.

Materials:

  • SKOV3 cells (or other relevant paclitaxel-resistant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for immunoprecipitation and Western blotting: anti-PIM1, anti-GBP1, and appropriate secondary antibodies.

  • Protein A/G agarose beads

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Plate SKOV3 cells and grow to 70-80% confluency.

  • Treatment: Treat cells with 100 nM this compound or vehicle (DMSO) for 3 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with cell lysis buffer.

  • Immunoprecipitation:

    • Pre-clear cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-PIM1 antibody overnight at 4°C to form immune complexes.

    • Capture the immune complexes by adding protein A/G agarose beads and incubating for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.

    • The amount of co-immunoprecipitated GBP1 is expected to be reduced in the this compound-treated sample compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Signaling Pathway cluster_0 Paclitaxel Resistance cluster_1 This compound Intervention βIII-tubulin βIII-tubulin GBP1 GBP1 βIII-tubulin->GBP1 incorporation into microtubules PIM1 PIM1 GBP1->PIM1 binds GBP1_inactive GBP1 (inactive conformation) GBP1->GBP1_inactive Pro-survival Signaling Pro-survival Signaling PIM1->Pro-survival Signaling activates This compound This compound This compound->GBP1 binds to GBP1_inactive->PIM1 interaction blocked

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

G In Vitro Co-Immunoprecipitation Workflow Cell Culture Cell Culture Treatment This compound (100 nM) or Vehicle (3 hours) Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Immunoprecipitation with anti-PIM1 antibody Cell Lysis->Immunoprecipitation Western Blot Probe for GBP1 Immunoprecipitation->Western Blot Analysis Compare GBP1 levels Western Blot->Analysis

Caption: Workflow for assessing this compound activity in vitro.

Considerations for In Vivo Studies

While specific dosages for this compound in animal models have not been detailed in the provided search results, the following considerations are crucial for designing in vivo studies:

  • Toxicity and Maximum Tolerated Dose (MTD): A dose-escalation study should be performed to determine the MTD of this compound. This will establish a safe dose range for efficacy studies.

  • Pharmacokinetics (PK): PK studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing schedule.

  • Vehicle Formulation: this compound is soluble in DMSO. For in vivo administration, it will be necessary to use a biocompatible vehicle. The stability of this compound in solution should be considered, and freshly prepared solutions are recommended.

  • Animal Models: Xenograft models using paclitaxel-resistant cancer cell lines (e.g., SKOV3) implanted in immunocompromised mice would be appropriate to evaluate the efficacy of this compound in combination with paclitaxel.

  • Efficacy Endpoints: Tumor growth inhibition, changes in biomarker levels (e.g., downstream targets of the PIM1 pathway), and overall survival should be monitored.

Conclusion

This compound is a promising therapeutic candidate for overcoming paclitaxel resistance in cancer. Its well-defined mechanism of action, targeting the GBP1:PIM1 interaction, provides a strong rationale for further investigation. The provided protocols for in vitro assessment can be used to confirm its activity in various cancer models. Future in vivo studies, guided by careful toxicity and pharmacokinetic profiling, will be critical in translating the potential of this compound to a clinical setting.

References

Application Notes and Protocols for NSC756093 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NSC756093 in preclinical xenograft mouse models, with a focus on its application in paclitaxel-resistant ovarian cancer. The protocols and data are compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is a small molecule inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction.[1][2] This interaction is a key mechanism implicated in the development of resistance to paclitaxel, a widely used chemotherapeutic agent.[2][3] By disrupting the GBP1:PIM1 complex, this compound has been shown to re-sensitize paclitaxel-resistant cancer cells to its cytotoxic effects. These notes detail the application of this compound in xenograft mouse models to study its in vivo efficacy.

Mechanism of Action Signaling Pathway

This compound targets the protein-protein interaction between GBP1 and PIM1. In paclitaxel-resistant cancer cells, particularly those with overexpression of βIII-tubulin, GBP1 is incorporated into the microtubules.[3] Once in the cytoskeleton, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling cascade that promotes cell survival and resistance to paclitaxel-induced apoptosis. This compound binds to GBP1, inducing a conformational change that prevents its interaction with PIM1, thereby disrupting the pro-survival signaling and restoring sensitivity to paclitaxel.

cluster_0 Paclitaxel Action cluster_1 Resistance Mechanism cluster_2 This compound Intervention Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Resistance Paclitaxel Resistance Microtubules->Resistance Ineffective in Resistant Cells Apoptosis Apoptosis Microtubules->Apoptosis Leads to βIII_tubulin βIII-tubulin (Overexpression) GBP1 GBP1 βIII_tubulin->GBP1 Incorporates into Microtubules PIM1 PIM1 GBP1->PIM1 Binds to GBP1_inactive GBP1 (Inactive Conformation) GBP1->GBP1_inactive Pro_survival Pro-survival Signaling PIM1->Pro_survival Pro_survival->Resistance This compound This compound This compound->GBP1 Binds to PIM1_unbound PIM1 GBP1_inactive->PIM1_unbound Interaction Blocked Restored_Sensitivity Restored Paclitaxel Sensitivity Apoptosis->Restored_Sensitivity

Figure 1: Signaling pathway of this compound in overcoming paclitaxel resistance.

Application in Xenograft Mouse Models

The primary application of this compound in xenograft models is to evaluate its efficacy in overcoming paclitaxel resistance in a living organism. This involves establishing tumors from paclitaxel-resistant cancer cell lines in immunocompromised mice and then treating the mice with this compound, either alone or in combination with paclitaxel.

Quantitative Data Summary

While the seminal study by Andreoli et al. (2014) confirms the in vivo activity of this compound in paclitaxel-resistant ovarian cancer cells, specific quantitative data on tumor growth inhibition from xenograft models is not detailed in the primary publication. The study robustly demonstrates the inhibition of the GBP1:PIM1 interaction in SKOV3 ovarian cancer cells treated with this compound. The following table summarizes the key in vitro findings that support the rationale for its use in xenograft models.

Cell LineTreatmentConcentrationEffectReference
SKOV3 (Ovarian Cancer)This compound100 nMInhibition of GBP1:PIM1 interaction

Further research is required to generate and publish quantitative in vivo efficacy data for this compound in xenograft models.

Experimental Protocols

The following are detailed protocols for key experiments that form the basis of studying this compound in a xenograft mouse model, based on the foundational in vitro work and general xenograft procedures.

Cell Culture and Establishment of Paclitaxel-Resistant Line
  • Cell Line: Human ovarian adenocarcinoma cell line, SKOV3.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Paclitaxel Resistance (if required): Gradually expose SKOV3 cells to increasing concentrations of paclitaxel over several months. Resistance can be confirmed by comparing the IC50 value to the parental cell line.

Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using paclitaxel-resistant ovarian cancer cells.

A 1. Cell Preparation: - Culture paclitaxel-resistant  SKOV3 cells. - Harvest and resuspend  in PBS/Matrigel. C 3. Tumor Implantation: - Subcutaneously inject  1x10^6 - 5x10^6 cells  into the flank. A->C B 2. Mouse Model: - Use female athymic  nude mice (6-8 weeks old). B->C D 4. Tumor Growth: - Monitor tumor growth  using calipers. C->D E 5. Treatment Initiation: - Begin treatment when tumors  reach ~100-150 mm³. D->E F 6. Treatment Groups: - Vehicle Control - this compound - Paclitaxel - this compound + Paclitaxel E->F G 7. Data Collection: - Measure tumor volume  and body weight regularly. F->G H 8. Endpoint: - Euthanize mice when  tumors reach endpoint  or at study conclusion. G->H I 9. Analysis: - Analyze tumor growth  inhibition and survival. - Perform ex vivo analysis  of tumors. H->I

Figure 2: Experimental workflow for an this compound xenograft study.

Materials:

  • Paclitaxel-resistant SKOV3 cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel Basement Membrane Matrix

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (requires fresh preparation for each use as it is unstable in solution)

  • Paclitaxel

  • Vehicle for drug delivery (e.g., DMSO, saline)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture paclitaxel-resistant SKOV3 cells to 80-90% confluency.

    • Harvest the cells using trypsin and wash with PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1x10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

    • Treatment Groups:

      • Vehicle Control

      • This compound (dose and schedule to be determined by preliminary studies)

      • Paclitaxel (standard dose, e.g., 10-20 mg/kg, intraperitoneally, once weekly)

      • This compound in combination with Paclitaxel

    • Administer treatments as per the defined schedule. Monitor mice for any signs of toxicity, including weight loss.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or for a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight and volume should be recorded.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (to confirm inhibition of the GBP1:PIM1 interaction) or western blotting.

Co-Immunoprecipitation to Verify Target Engagement

To confirm that this compound is inhibiting the GBP1:PIM1 interaction in the tumor tissue, co-immunoprecipitation can be performed on tumor lysates.

Protocol:

  • Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine protein concentration of the lysate.

  • Incubate a portion of the lysate with an anti-PIM1 antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by western blotting using an anti-GBP1 antibody. A reduced or absent GBP1 band in the this compound-treated samples compared to the vehicle control would indicate inhibition of the interaction.

Conclusion

This compound presents a promising therapeutic strategy for overcoming paclitaxel resistance in cancers such as ovarian cancer. The provided protocols and background information offer a framework for conducting in vivo studies in xenograft mouse models to further evaluate its efficacy and mechanism of action. Future studies should focus on establishing optimal dosing and treatment schedules and generating robust quantitative data on tumor growth inhibition and survival benefit in various paclitaxel-resistant cancer models.

References

Methods for Assessing NSC756093 Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of NSC756093, a potent inhibitor of the Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction. The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of this compound, particularly in the context of overcoming paclitaxel resistance in cancer cells.

Introduction to this compound

This compound has been identified as a small molecule that disrupts the interaction between GBP1 and PIM1.[1][2][3][4] This interaction is implicated in promoting resistance to microtubule-targeting agents like paclitaxel, particularly in ovarian and other cancer types.[1] By inhibiting the GBP1:PIM1 complex formation, this compound offers a promising strategy to re-sensitize resistant tumors to chemotherapy. The in vitro assessment of this compound efficacy is crucial for understanding its mechanism of action and determining its potential for further development.

Key In Vitro Efficacy Assessment Methods

A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. This includes target engagement assays, cell viability and proliferation assays, and apoptosis induction assays.

Target Engagement: Inhibition of the GBP1:PIM1 Interaction

Confirming that this compound directly interacts with its intended target and disrupts the subsequent protein-protein interaction is a critical first step.

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between molecules in real-time. It has been successfully used to demonstrate the direct inhibition of the GBP1:PIM1 interaction by this compound.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantitatively assess the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Materials:

  • Biacore™ system (or equivalent SPR instrument)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PIM1 protein (ligand)

  • Recombinant human GBP1 protein (analyte)

  • This compound

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Immobilize recombinant PIM1 onto the activated sensor chip surface via amine coupling. A typical concentration for immobilization is 50 µg/mL in 10 mM sodium acetate, pH 4.5.

  • Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding: Inject varying concentrations of recombinant GBP1 (e.g., 8.25–140 nM) over the PIM1-immobilized surface to establish a baseline binding interaction.

  • Inhibition Assay: Pre-incubate varying concentrations of this compound with a fixed concentration of GBP1 before injecting the mixture over the sensor chip.

  • Data Analysis: Monitor the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity (KD). Calculate the dose-dependent inhibition of the GBP1:PIM1 interaction by this compound.

Co-IP is used to confirm the inhibition of the GBP1:PIM1 interaction within a cellular context.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To validate the disruption of the GBP1:PIM1 interaction by this compound in cancer cells.

Cell Line: SKOV3 (human ovarian cancer cell line) or other relevant cancer cell lines expressing GBP1 and PIM1.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PIM1 antibody (for immunoprecipitation)

  • Anti-GBP1 antibody (for western blot detection)

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Treatment: Culture SKOV3 cells to 70-80% confluency. Treat the cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 3 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GBP1 antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis: A decrease in the band intensity of co-immunoprecipitated GBP1 in this compound-treated cells compared to the control indicates inhibition of the GBP1:PIM1 interaction.

Cellular Efficacy: Antiproliferative and Cytotoxic Effects

Assessing the impact of this compound on cancer cell viability and proliferation is fundamental to determining its potential as an anticancer agent.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., paclitaxel-resistant ovarian cancer lines, NCI-60 panel)

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Summary of this compound Cytotoxicity

Cell LinePaclitaxel Resistance StatusThis compound GI50 (µM)
OVCAR-3Resistant0.05
SKOV3Sensitive0.2
A2780Sensitive0.15
A2780/ADRResistant0.08

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Mechanism of Action: Induction of Apoptosis

Determining whether this compound induces programmed cell death (apoptosis) is crucial for understanding its anticancer mechanism.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Objective: To measure the activation of executioner caspases in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3/7 and induction of apoptosis.

Visualizing Workflows and Pathways

Signaling Pathway of GBP1:PIM1 and this compound Intervention

G This compound Mechanism of Action cluster_0 Paclitaxel Resistance Pathway cluster_1 This compound Intervention Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization GBP1 GBP1 Microtubule_Stabilization->GBP1 GBP1_PIM1_Complex GBP1:PIM1 Complex GBP1->GBP1_PIM1_Complex PIM1 PIM1 PIM1->GBP1_PIM1_Complex Pro_Survival_Signaling Pro-Survival Signaling GBP1_PIM1_Complex->Pro_Survival_Signaling Cell_Survival Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival_Signaling->Apoptosis_Inhibition Apoptosis_Inhibition->Cell_Survival leads to This compound This compound This compound->GBP1 binds to This compound->GBP1_PIM1_Complex inhibits formation

Caption: this compound inhibits the GBP1:PIM1 complex, blocking pro-survival signaling.

Experimental Workflow for In Vitro Efficacy Assessment

G Workflow for this compound In Vitro Efficacy Assessment cluster_Target Target Engagement cluster_Cellular Cellular Efficacy cluster_Apoptosis Apoptosis Induction Start Start Target_Engagement Target Engagement Assays Start->Target_Engagement SPR Surface Plasmon Resonance Target_Engagement->SPR CoIP Co-Immunoprecipitation Target_Engagement->CoIP Cellular_Efficacy Cellular Efficacy Assays MTT MTT Assay Cellular_Efficacy->MTT NCI60 NCI-60 Screen Cellular_Efficacy->NCI60 Apoptosis_Induction Apoptosis Induction Assays AnnexinV Annexin V/PI Staining Apoptosis_Induction->AnnexinV Caspase Caspase-Glo 3/7 Assay Apoptosis_Induction->Caspase Data_Analysis Data Analysis and IC50/EC50 Determination End End Data_Analysis->End SPR->Cellular_Efficacy CoIP->Cellular_Efficacy MTT->Apoptosis_Induction NCI60->Apoptosis_Induction AnnexinV->Data_Analysis Caspase->Data_Analysis

Caption: A stepwise workflow for comprehensive in vitro evaluation of this compound.

References

Application Notes and Protocols: Combining NSC756093 with Paclitaxel to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian and breast cancer. However, the development of drug resistance remains a significant clinical challenge. One of the mechanisms implicated in paclitaxel resistance involves the overexpression of class III β-tubulin, which facilitates the incorporation of the guanylate-binding protein 1 (GBP1) into the cytoskeleton.[1][2] Once integrated, GBP1 can interact with the pro-survival kinase PIM1, initiating a signaling cascade that confers resistance to paclitaxel.[1][2]

NSC756093 has been identified as a potent inhibitor of the GBP1:PIM1 interaction.[3] By disrupting this interaction, this compound has the potential to restore sensitivity to paclitaxel in resistant cancer cells, offering a promising combination therapy strategy. These application notes provide an overview of the experimental framework for investigating the synergistic effects of this compound and paclitaxel.

Mechanism of Action: Reversing Paclitaxel Resistance

The proposed mechanism for how this compound enhances paclitaxel's efficacy is centered on the inhibition of a key pro-survival signaling pathway in cancer cells.

G cluster_0 Paclitaxel Resistant Cancer Cell tubulin Class III β-tubulin (Overexpressed) gbp1 GBP1 tubulin->gbp1 Promotes incorporation into cytoskeleton pim1 PIM1 Kinase gbp1->pim1 Binds to resistance Paclitaxel Resistance pim1->resistance Activates pro-survival signaling nsc This compound nsc->gbp1 Inhibits Interaction paclitaxel Paclitaxel paclitaxel->tubulin Targets

Caption: Proposed signaling pathway of this compound in overcoming paclitaxel resistance.

Data Presentation

Table 1: Single Agent and Combination Cytotoxicity

Cell LineDrugIC50 (nM) ± SD
Paclitaxel-Sensitive Paclitaxele.g., 10 ± 1.5
This compounde.g., 500 ± 45
Paclitaxel + this compounde.g., 5 ± 0.8
Paclitaxel-Resistant Paclitaxele.g., 250 ± 20
This compounde.g., 450 ± 50
Paclitaxel + this compounde.g., 50 ± 7

Table 2: Synergy Analysis (Combination Index)

Cell LineDrug CombinationFa (Fraction Affected)Combination Index (CI)Synergy/Antagonism
Paclitaxel-Resistant Paclitaxel + this compound0.5e.g., 0.7e.g., Synergism
0.75e.g., 0.6e.g., Synergism
0.9e.g., 0.5e.g., Strong Synergism

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and paclitaxel.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination.

Materials:

  • Paclitaxel-sensitive and -resistant ovarian cancer cell lines (e.g., SKOV3)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Note: unstable in solution, prepare fresh)

  • Paclitaxel

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, a fixed-ratio dilution series can be prepared.

  • Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify GBP1:PIM1 Interaction Inhibition

This protocol is designed to confirm that this compound inhibits the interaction between GBP1 and PIM1 in a cellular context.

Materials:

  • SKOV3 ovarian cancer cells

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PIM1 antibody for immunoprecipitation

  • Anti-GBP1 antibody for western blotting

  • Protein A/G agarose beads

  • SDS-PAGE and western blotting reagents and equipment

Procedure:

  • Culture SKOV3 cells to ~80% confluency.

  • Treat cells with 100 nM this compound or DMSO for 3 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-PIM1 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by western blotting using an anti-GBP1 antibody. A diminished GBP1 band in the this compound-treated sample compared to the control indicates inhibition of the GBP1:PIM1 interaction.

G start Start with Paclitaxel- Resistant Cells culture Culture Cells to ~80% Confluency start->culture treat Treat with this compound (100nM) or DMSO for 3h culture->treat lyse Lyse Cells and Clarify Lysate treat->lyse preclear Pre-clear Lysate with Agarose Beads lyse->preclear ip Immunoprecipitate with anti-PIM1 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute wb Western Blot for GBP1 elute->wb end Analyze Results wb->end

Caption: Workflow for Co-Immunoprecipitation of GBP1 and PIM1.

Conclusion

The combination of this compound and paclitaxel presents a targeted approach to overcoming a specific mechanism of drug resistance. The protocols and frameworks provided here offer a guide for researchers to validate this therapeutic strategy in relevant cancer models. Further investigation is warranted to fully characterize the synergistic potential and to translate these findings into clinical applications for patients with paclitaxel-resistant cancers.

References

Measuring the Inhibition of the GBP1:PIM1 Interaction by NSC756093: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the inhibition of the Guanylate Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1) interaction by the small molecule inhibitor, NSC756093. The techniques outlined are crucial for researchers investigating cancer biology, drug resistance, and the development of novel therapeutics targeting this specific protein-protein interaction.

Introduction

The interaction between GBP1 and the pro-survival kinase PIM1 is implicated in promoting resistance to taxane-based chemotherapeutics, such as paclitaxel, in various cancers.[1][2][3] GBP1, upon incorporation into the cytoskeleton, can recruit PIM1, prolonging its kinase activity and initiating signaling pathways that lead to drug resistance.[1][4] The small molecule this compound has been identified as a potent inhibitor of this interaction, not by targeting the kinase activity of PIM1 directly, but by binding to GBP1 and stabilizing a conformation that is unsuitable for PIM1 binding. This allosteric inhibition presents a promising strategy to overcome paclitaxel resistance in cancer cells.

These application notes provide the theoretical background and practical protocols for key assays to quantify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Signaling Pathway and Inhibition Mechanism

PIM1 kinase phosphorylates GBP1 at Serine 156, a post-translational modification that leads to the sequestration of GBP1 by 14-3-3σ, thereby preventing GBP1's association with cellular membranes. In the context of cancer, the interaction between GBP1 and PIM1 is crucial for mediating paclitaxel resistance. This compound disrupts this interaction by binding to a putative site at the interface of the helical and LG domains of GBP1. This binding event induces a conformational change in GBP1, preventing its association with PIM1 and thereby inhibiting the downstream signaling that contributes to drug resistance.

GPM1_PIM1_Pathway GBP1 GBP1 Interaction GBP1:PIM1 Interaction GBP1->Interaction GBP1->Interaction PIM1 PIM1 PIM1->Interaction This compound This compound This compound->GBP1 Binds to Phosphorylation GBP1 Phosphorylation (Ser156) Interaction->Phosphorylation Interaction->Phosphorylation DrugResistance Paclitaxel Resistance Interaction->DrugResistance SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize_PIM1 Immobilize Recombinant PIM1 on Sensor Chip Inject_GBP1 Inject GBP1 over PIM1 Surface Immobilize_PIM1->Inject_GBP1 Prepare_GBP1 Prepare Recombinant GBP1 (Analyte) Prepare_GBP1->Inject_GBP1 Inject_GBP1_NSC Inject GBP1 pre-incubated with this compound Prepare_GBP1->Inject_GBP1_NSC Prepare_NSC Prepare this compound Solutions Prepare_NSC->Inject_GBP1_NSC Regenerate Regenerate Sensor Surface Inject_GBP1->Regenerate Sensorgrams Analyze Sensorgrams Inject_GBP1->Sensorgrams Inject_GBP1_NSC->Regenerate Inject_GBP1_NSC->Sensorgrams Regenerate->Inject_GBP1 Calculate_Inhibition Calculate % Inhibition Sensorgrams->Calculate_Inhibition CoIP_Workflow Cell_Culture Culture SKOV3 Cells Treatment Treat with this compound (100 nM, 3h) or Vehicle (DMSO) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Pre_Clearing Pre-clear Lysate (Optional) Lysis->Pre_Clearing IP Immunoprecipitate PIM1 (Bait) Pre_Clearing->IP Washing Wash Beads IP->Washing Elution Elute Proteins Washing->Elution Western_Blot Western Blot for GBP1 (Prey) Elution->Western_Blot

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NSC756093

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for analyzing the effects of NSC756093 on cancer cells using flow cytometry. This compound is a potent inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3] This interaction is implicated in resistance to taxane-based chemotherapeutics like paclitaxel.[2][4] By disrupting the GBP1:PIM1 complex, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells exhibiting resistance to conventional therapies.

This document outlines the signaling pathway of this compound, provides detailed protocols for assessing its impact on the cell cycle and apoptosis via flow cytometry, and presents quantitative data from studies on head and neck squamous cell carcinoma (HNSCC) cells.

Signaling Pathway of this compound

This compound functions by targeting the protein-protein interaction between GBP1 and PIM1. In certain cancer cells, particularly those resistant to paclitaxel, the overexpression of Class III β-tubulin facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 can bind to and activate pro-survival kinases such as PIM1. This signaling cascade contributes to the drug-resistant phenotype. This compound binds to GBP1, stabilizing a conformation that is unsuitable for interaction with PIM1, thereby inhibiting this pro-survival signaling pathway. This disruption can lead to cell cycle arrest and the induction of apoptosis.

NSC756093_Signaling_Pathway cluster_resistance Paclitaxel Resistance Pathway cluster_inhibition This compound Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules GBP1_incorp GBP1 Incorporation into Microtubules Microtubules->GBP1_incorp betaIII_tubulin Overexpressed Class III β-tubulin betaIII_tubulin->GBP1_incorp GBP1 GBP1 GBP1_incorp->GBP1 GBP1_PIM1_complex GBP1:PIM1 Complex GBP1->GBP1_PIM1_complex GBP1_inactive GBP1 (Inactive Conformation) PIM1 PIM1 PIM1->GBP1_PIM1_complex Pro_survival Pro-survival Signaling GBP1_PIM1_complex->Pro_survival Apoptosis Apoptosis GBP1_PIM1_complex->Apoptosis Inhibition leads to CellCycleArrest G2/M Cell Cycle Arrest GBP1_PIM1_complex->CellCycleArrest Inhibition leads to Resistance Paclitaxel Resistance Pro_survival->Resistance This compound This compound This compound->GBP1 Inhibits Interaction

This compound signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (also referred to as SU093 in the cited study), alone and in combination with ionizing radiation (IR), on the cell cycle distribution and apoptosis of FaDu and SCC-25 head and neck squamous cell carcinoma cell lines.

Table 1: Cell Cycle Distribution of FaDu and SCC-25 Cells Treated with this compound and/or Ionizing Radiation (IR)

Cell LineTreatment (24h)% G1 Phase% S Phase% G2/M Phase
FaDu Control45.135.219.7
This compound (5 µM)42.338.119.6
IR (5 Gy)38.942.119.0
This compound + IR28.234.537.3
SCC-25 Control55.428.316.3
This compound (5 µM)53.130.116.8
IR (5 Gy)48.734.516.8
This compound + IR40.129.830.1

Data adapted from Resendez, A., et al. ACS Med. Chem. Lett. 2019.

Table 2: Apoptosis of FaDu and SCC-25 Cells Treated with this compound and/or Ionizing Radiation (IR)

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V Positive)
FaDu Control5.2
This compound (5 µM)12.5
IR (5 Gy)15.8
This compound + IR35.1
SCC-25 Control3.8
This compound (5 µM)8.9
IR (5 Gy)11.2
This compound + IR25.4

Data adapted from Resendez, A., et al. ACS Med. Chem. Lett. 2019.

Experimental Protocols

The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry after treatment with this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for the quantitative analysis of cell cycle distribution in cells treated with this compound.

Cell_Cycle_Protocol start Start cell_culture 1. Seed and culture cells to ~70-80% confluency. start->cell_culture treatment 2. Treat cells with desired concentrations of this compound and/or other agents (e.g., IR). cell_culture->treatment harvest 3. Harvest cells by trypsinization and wash with PBS. treatment->harvest fixation 4. Fix cells in ice-cold 70% ethanol while vortexing. harvest->fixation incubation_fix 5. Incubate at -20°C for at least 2 hours (or overnight). fixation->incubation_fix wash_fixed 6. Wash cells with PBS to remove ethanol. incubation_fix->wash_fixed staining 7. Resuspend in propidium iodide (PI) staining solution containing RNase A. wash_fixed->staining incubation_stain 8. Incubate in the dark for 30 minutes at room temperature. staining->incubation_stain analysis 9. Analyze by flow cytometry. incubation_stain->analysis end End analysis->end

Cell cycle analysis workflow.

Materials:

  • Cancer cell line of interest (e.g., FaDu, SCC-25)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with the desired concentrations of this compound and/or other treatments (e.g., ionizing radiation). Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.

Apoptosis_Protocol start Start cell_culture 1. Seed and culture cells to ~70-80% confluency. start->cell_culture treatment 2. Treat cells with desired concentrations of this compound and/or other agents. cell_culture->treatment harvest 3. Harvest both adherent and floating cells. Wash with PBS. treatment->harvest resuspend 4. Resuspend cells in 1X Annexin V Binding Buffer. harvest->resuspend staining 5. Add FITC-Annexin V and Propidium Iodide (PI). resuspend->staining incubation 6. Incubate in the dark for 15 minutes at room temperature. staining->incubation add_buffer 7. Add 1X Annexin V Binding Buffer. incubation->add_buffer analysis 8. Analyze by flow cytometry within 1 hour. add_buffer->analysis end End analysis->end

Apoptosis analysis workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Incubate for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

Application Notes and Protocols: Detecting p-PIM1 Levels Following NSC756093 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction pathways.[1] Its expression is regulated by the JAK/STAT pathway and is implicated in various cancers.[1][2] NSC756093 has been identified as a potent inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and PIM1.[3][4] This interaction is crucial for the pro-survival signaling mediated by PIM1. Understanding the effect of this compound on the PIM1 signaling cascade is vital for drug development and cancer research.

Phosphorylation of PIM1 at specific residues, such as Tyrosine 218 (Tyr218), is associated with its increased kinase activity. Therefore, monitoring the phosphorylation status of PIM1 is a key method to assess the efficacy of inhibitors targeting its pathway. This document provides a detailed protocol for the detection of phosphorylated PIM1 (p-PIM1) levels by Western blot in cells treated with this compound.

PIM1 Signaling Pathway

The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. PIM1, in turn, phosphorylates a range of downstream substrates involved in cell survival and proliferation, such as BAD, c-Myb, and cell cycle regulators like CDC25A and p27Kip1. The inhibitor this compound disrupts the interaction between PIM1 and GBP1, which can interfere with these downstream signaling events.

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PIM1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT p PIM1_mRNA PIM1_mRNA STAT->PIM1_mRNA Transcription PIM1_Protein PIM1 PIM1_mRNA->PIM1_Protein Translation p_PIM1 p-PIM1 (Tyr218) PIM1_Protein->p_PIM1 p BAD BAD p_PIM1->BAD c_Myb c_Myb p_PIM1->c_Myb Cell_Cycle_Proteins CDC25A, p27Kip1 p_PIM1->Cell_Cycle_Proteins GBP1 GBP1 GBP1->p_PIM1 This compound This compound This compound->GBP1 Inhibits Interaction Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Proliferation Proliferation c_Myb->Proliferation Cell_Cycle_Proteins->Proliferation Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells - Treat with this compound and controls Cell_Lysis 2. Cell Lysis - Wash with cold PBS - Lyse with RIPA buffer + inhibitors Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - BCA Assay Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation - Mix with Laemmli buffer - Denature at 95-100°C Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE - Load samples onto gel - Run electrophoresis Sample_Preparation->SDS_PAGE Western_Blot 6. Western Blot - Transfer proteins to PVDF membrane SDS_PAGE->Western_Blot Immunodetection 7. Immunodetection - Block with BSA - Incubate with primary antibodies (p-PIM1, Total PIM1, β-Actin) - Incubate with secondary antibody Western_Blot->Immunodetection Detection 8. Detection - Add ECL substrate - Image chemiluminescence Immunodetection->Detection Data_Analysis 9. Data Analysis - Quantify band intensity - Normalize to loading control Detection->Data_Analysis

References

Troubleshooting & Optimization

NSC756093 solubility and stability issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC756093. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. Sonication is recommended to facilitate dissolution.[1][2] For example, to create a 10 mM stock solution, you would dissolve 3.37 mg of this compound in 1 mL of DMSO.

Q3: What is the solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is reported to be between 55 mg/mL (163.03 mM) and 62.5 mg/mL (185.26 mM).[1]

Q4: Is this compound soluble in other solvents like ethanol or PBS?

A4: There is limited specific data on the solubility of this compound in ethanol or PBS. However, its parent compound, podophyllotoxin, and its derivatives have low solubility in ethanol and are sparingly soluble in aqueous buffers like PBS. Therefore, it is anticipated that this compound will have poor solubility in these solvents. Direct dissolution in aqueous buffers is not recommended.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Q5: I observed a precipitate after diluting my this compound DMSO stock solution into cell culture medium. What could be the cause?

A5: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds like this compound. The primary reasons include:

  • "Solvent Shock": The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its aqueous solubility limit.

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce the solubility of the compound.

  • Temperature and pH: Changes in temperature or pH of the medium can affect compound solubility.

Q6: How can I prevent this compound from precipitating in my cell culture experiments?

A6: To prevent precipitation, consider the following troubleshooting steps:

  • Optimize Dilution Method:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of serum-free media. Gently mix this intermediate dilution before adding it to the final volume of complete media.

    • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

    • Gentle Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure even and rapid dispersion.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced precipitation and cytotoxicity.

  • Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium. Incubate at 37°C and visually inspect for precipitation after a relevant time period.

Issue: Stability of this compound Solutions

Q7: How stable is this compound in DMSO stock solutions?

Q8: What are the best practices for storing this compound stock solutions?

A8: To maximize the stability of your this compound stock solutions:

  • Store at Low Temperatures: Store aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can accelerate degradation.

  • Protect from Moisture: Use anhydrous DMSO and tightly sealed vials to prevent the absorption of water, which can contribute to compound degradation.

  • Protect from Light: While not explicitly stated for this compound, it is good practice to store stock solutions of organic compounds protected from light.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO55 mg/mL (163.03 mM)Sonication is recommended.
DMSO62.5 mg/mL (185.26 mM)Sonication is recommended.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationReference
Powder-20°C3 years
Powder4°C2 years
In Solvent (DMSO)-80°C1 year

Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) to Assess GBP1:PIM1 Interaction

This protocol is adapted from procedures used to study the inhibition of the GBP1:PIM1 interaction by this compound.

1. Cell Lysis: a. Treat cells with this compound (e.g., 100 nM for 3 hours) or vehicle control (DMSO). b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate).

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator. b. Centrifuge and collect the supernatant. c. Incubate the pre-cleared lysate with an antibody against PIM1 (or an isotype control IgG) overnight at 4°C on a rotator. d. Add fresh protein A/G agarose/sepharose beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer. c. After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE loading buffer. d. Boil the samples for 5-10 minutes to elute the proteins from the beads.

4. Western Blot Analysis: a. Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody against GBP1 to detect the co-immunoprecipitated protein. d. Use appropriate secondary antibodies and a detection reagent to visualize the bands. A decrease in the GBP1 band in the this compound-treated sample compared to the control indicates inhibition of the GBP1:PIM1 interaction.

Protocol: Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

This protocol provides a general framework for assessing the direct binding and inhibition of the GBP1:PIM1 interaction by this compound.

1. Chip Preparation and Ligand Immobilization: a. Choose an appropriate sensor chip (e.g., CM5). b. Activate the chip surface using standard amine coupling chemistry (e.g., EDC/NHS). c. Immobilize recombinant PIM1 protein (ligand) onto the chip surface. d. Deactivate any remaining active esters with ethanolamine.

2. Analyte Binding and Inhibition Assay: a. Prepare a series of dilutions of recombinant GBP1 protein (analyte) in a suitable running buffer (e.g., HBS-EP). b. To assess inhibition, prepare solutions of GBP1 mixed with different concentrations of this compound (or DMSO control). Pre-incubate the GBP1 and this compound mixture for a set time before injection. c. Inject the GBP1 solutions (with or without this compound) over the immobilized PIM1 surface and a reference flow cell. d. Monitor the binding response in real-time.

3. Data Analysis: a. After each injection, allow for dissociation and then regenerate the chip surface if necessary. b. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. c. Analyze the sensorgrams to determine kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the GBP1:PIM1 interaction. d. For the inhibition assay, a decrease in the binding response of GBP1 in the presence of this compound indicates that the small molecule is inhibiting the protein-protein interaction.

Mandatory Visualization

Signaling_Pathway cluster_0 Paclitaxel Resistance Mechanism cluster_1 This compound Intervention Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes GBP1 GBP1 GBP1->Microtubules incorporates into PIM1 PIM1 GBP1->PIM1 binds to Inhibition Inhibition Pro_survival Pro-survival Signaling PIM1->Pro_survival activates Resistance Paclitaxel Resistance Pro_survival->Resistance This compound This compound This compound->GBP1 binds to Inhibition->Pro_survival blocks

Caption: GBP1:PIM1 signaling pathway in paclitaxel resistance and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis A Prepare this compound stock solution in DMSO C Treat cells with this compound or vehicle (DMSO) A->C B Culture cells (e.g., SKOV3) B->C D Lyse cells and collect supernatant C->D E Incubate lysate with anti-PIM1 antibody D->E F Capture antibody-protein complexes with beads E->F G Wash beads to remove non-specific binding F->G H Elute proteins G->H I Western Blot for GBP1 H->I J Analyze results: Decreased GBP1 band indicates inhibition I->J

Caption: Experimental workflow for Co-Immunoprecipitation to assess this compound-mediated inhibition.

References

Off-target effects of NSC756093 in cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC756093. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3][4] In cancer cells, particularly those resistant to paclitaxel, the GBP1:PIM1 interaction is a key component of a signaling pathway that confers drug resistance.[2] this compound is designed to disrupt this interaction, thereby potentially resensitizing resistant cancer cells to taxane-based chemotherapy.

Q2: What is the chemical nature of this compound?

This compound is a derivative of 4-azapodophyllotoxin. Podophyllotoxin and its derivatives are known for their anti-cancer properties, which traditionally involve the inhibition of microtubule polymerization and topoisomerase II. While this compound was specifically developed to target the GBP1:PIM1 interaction, its structural similarity to other podophyllotoxin derivatives suggests the possibility of off-target effects related to these classical mechanisms.

Q3: In which cancer cell lines has this compound shown activity?

This compound has demonstrated activity in various cancer cell lines, with particular efficacy in paclitaxel-resistant ovarian cancer cells. A screening of 44 azapodophyllotoxin derivatives in the NCI-60 cell panel showed that 31 of these compounds were active, with specific activity noted in paclitaxel-resistant cells.

Q4: Are there known off-target effects for this compound?

While specific off-target profiling studies for this compound are not extensively documented in the available literature, its structural backbone as a podophyllotoxin derivative suggests potential for off-target activities. The parent compound, podophyllotoxin, and its clinical derivatives like etoposide are well-known inhibitors of tubulin polymerization and topoisomerase II. Therefore, it is plausible that this compound may exert effects on microtubules and topoisomerase II, which would be considered off-target in the context of its intended GBP1:PIM1 inhibitory function. Researchers should be mindful of these potential off-target effects when interpreting experimental results.

Q5: How can I confirm that this compound is inhibiting the GBP1:PIM1 interaction in my experiments?

The inhibition of the GBP1:PIM1 interaction can be verified using techniques such as co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR). A successful experiment would show a dose-dependent decrease in the amount of PIM1 that co-precipitates with GBP1 (or vice versa) in the presence of this compound. SPR can be used to demonstrate a direct inhibition of the binding between recombinant GBP1 and PIM1 proteins in a cell-free system.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpectedly high cytotoxicity in a broad range of cancer cell lines, not correlated with GBP1/PIM1 expression. The observed cell death may be due to off-target effects, such as inhibition of tubulin polymerization or topoisomerase II, which are known mechanisms of the parent compound, podophyllotoxin.1. Perform a cell cycle analysis. Podophyllotoxin and its derivatives are known to cause G2/M phase arrest. 2. Conduct a tubulin polymerization assay to assess for direct effects on microtubule dynamics. 3. Use a topoisomerase II activity assay to check for inhibition of this enzyme. 4. Compare the phenotype with that induced by known tubulin inhibitors (e.g., paclitaxel) or topoisomerase II inhibitors (e.g., etoposide).
Variability in experimental results and loss of compound activity over time. This compound may be unstable in solution.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect the compound from light if it is found to be light-sensitive.
No significant inhibition of the GBP1:PIM1 interaction observed in Co-IP experiments. 1. The concentration of this compound may be too low. 2. The incubation time with the compound may be insufficient. 3. The antibody used for immunoprecipitation may be inefficient. 4. The lysis buffer composition may be disrupting the protein-protein interaction.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM). 2. Optimize the incubation time (e.g., 1, 3, 6, 12 hours). A 3-hour incubation at 100 nM has been previously reported to be effective. 3. Validate the IP antibody to ensure it can efficiently pull down the target protein. 4. Use a gentle lysis buffer with non-ionic detergents to preserve the integrity of the protein complex.
High background or non-specific binding in Surface Plasmon Resonance (SPR) experiments. 1. Improper immobilization of the ligand (GBP1 or PIM1). 2. Non-specific binding of the analyte to the sensor chip surface. 3. The analyte solution may contain aggregates.1. Optimize the immobilization chemistry and protein concentration to achieve a stable and active surface. 2. Include a reference flow cell to subtract non-specific binding. 3. Add a small amount of a non-ionic detergent (e.g., 0.005% P20) to the running buffer. 4. Centrifuge or filter the analyte solution immediately before injection to remove any aggregates.

Quantitative Data

Table 1: IC50 Values of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
FaDuHead and Neck Squamous Cell Carcinoma0.496
MDA-MB-231Triple-Negative Breast Cancer0.283
MDA-MB-468Triple-Negative Breast Cancer0.153
4T1Murine Triple-Negative Breast Cancer0.064
EMT6Murine Triple-Negative Breast Cancer0.208

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Inhibition of GBP1:PIM1 Interaction
  • Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3) and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 3 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-PIM1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-GBP1) and the "bait" protein (as a loading control). A decrease in the band intensity of the prey protein in the this compound-treated samples indicates inhibition of the protein-protein interaction.

Protocol 2: Surface Plasmon Resonance (SPR) for In Vitro Analysis of GBP1:PIM1 Interaction
  • Chip Preparation: Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.

  • Ligand Immobilization: Immobilize one of the purified recombinant proteins (e.g., GBP1) onto the sensor chip surface.

  • Analyte Injection: Inject the other purified recombinant protein (e.g., PIM1) at various concentrations over the chip surface to measure the binding kinetics.

  • Inhibition Assay: Pre-incubate the analyte (PIM1) with different concentrations of this compound before injecting it over the ligand-immobilized surface. A decrease in the binding response indicates inhibition of the interaction.

  • Regeneration: After each binding cycle, regenerate the sensor chip surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and the inhibitory effect of this compound.

Visualizations

G cluster_0 On-Target Pathway of this compound Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules GBP1_PIM1 GBP1:PIM1 Complex Microtubules->GBP1_PIM1 promotes Cell_Death Cell Death Microtubules->Cell_Death induces Resistance Paclitaxel Resistance GBP1_PIM1->Resistance Resistance->Cell_Death inhibits This compound This compound This compound->GBP1_PIM1 inhibits G cluster_1 Troubleshooting Workflow for Unexpected Cytotoxicity Start Observe Unexpectedly High Cytotoxicity Hypothesis Hypothesize Off-Target Effects (Tubulin or Topoisomerase II) Start->Hypothesis Check_Tubulin Perform Tubulin Polymerization Assay Hypothesis->Check_Tubulin Check_Topo Perform Topoisomerase II Activity Assay Hypothesis->Check_Topo Cell_Cycle Perform Cell Cycle Analysis Hypothesis->Cell_Cycle Result_Tubulin Tubulin Polymerization Inhibited? Check_Tubulin->Result_Tubulin Result_Topo Topoisomerase II Inhibited? Check_Topo->Result_Topo Result_Cycle G2/M Arrest? Cell_Cycle->Result_Cycle Conclusion_Off_Target Conclude Off-Target Activity Result_Tubulin->Conclusion_Off_Target Yes Conclusion_On_Target Cytotoxicity Likely On-Target or Other Off-Target Result_Tubulin->Conclusion_On_Target No Result_Topo->Conclusion_Off_Target Yes Result_Topo->Conclusion_On_Target No Result_Cycle->Conclusion_Off_Target Yes Result_Cycle->Conclusion_On_Target No

References

Technical Support Center: Troubleshooting NSC756093-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell lines that have developed resistance to NSC756093.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2][3][4] In certain cancer cells, particularly those resistant to taxanes like paclitaxel, the overexpression of βIII-tubulin facilitates the incorporation of GBP1 into the cytoskeleton. Once there, GBP1 binds to the pro-survival kinase PIM1, initiating a signaling pathway that contributes to drug resistance. This compound binds to GBP1, stabilizing a conformation that is unsuitable for binding to PIM1, thereby disrupting this pro-survival interaction.

Q2: How do I know if my cell line is truly resistant to this compound?

The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to a sensitive, parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. A low IC50 value indicates a sensitive cell line, while a high IC50 value suggests resistance.

Q3: What are the common mechanisms that could lead to this compound resistance?

Based on its mechanism of action, resistance to this compound could arise from:

  • Decreased expression of GBP1 or PIM1: Since this compound's efficacy is dependent on the presence of the GBP1:PIM1 interaction, a reduction in the expression of either protein can lead to reduced sensitivity.

  • Mutations in GBP1: Alterations in the binding site of this compound on the GBP1 protein could prevent the compound from effectively inhibiting the GBP1:PIM1 interaction.

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways that compensate for the inhibition of the GBP1:PIM1 pathway. Pathways downstream of PIM1, such as the JAK/STAT and NF-κB signaling pathways, could be constitutively activated through other mechanisms.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q4: Should I be concerned about the stability of my this compound compound?

Yes, it has been noted that this compound can be unstable in solution. It is recommended to use freshly prepared solutions for your experiments to ensure the compound's integrity and activity.

Troubleshooting Guide for this compound-Resistant Cell Lines

This guide provides a step-by-step approach to troubleshooting unexpected results or confirmed resistance in your cell line experiments with this compound.

Problem 1: My cells are showing reduced sensitivity to this compound.

Possible Cause & Suggested Solution

  • Cell Line Integrity:

    • Verify cell line identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.

    • Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cultures.

  • Compound Activity:

    • Use fresh compound: As this compound is unstable in solution, prepare it fresh for each experiment.

    • Verify stock concentration: Ensure the concentration of your stock solution is accurate.

  • Experimental aariability:

    • Optimize cell density: Ensure consistent cell seeding densities across experiments, as this can influence drug response.

    • Standardize incubation times: Use consistent drug exposure times.

Problem 2: I have confirmed resistance via IC50 determination. What's the next step?

Investigating the Mechanism of Resistance

  • Assess GBP1 and PIM1 Expression Levels:

    • Hypothesis: Reduced expression of the target proteins leads to resistance.

    • Experiment: Measure the mRNA and protein levels of GBP1 and PIM1 in your resistant cell line and compare them to the sensitive parental line using qPCR, Western blotting, or flow cytometry.

    • Expected Outcome: A significant decrease in GBP1 or PIM1 expression in the resistant line would suggest this as a mechanism of resistance.

  • Evaluate the GBP1:PIM1 Interaction:

    • Hypothesis: The interaction between GBP1 and PIM1 is disrupted in the presence of this compound in sensitive cells, but not in resistant cells.

    • Experiment: Perform a co-immunoprecipitation (Co-IP) assay. Immunoprecipitate PIM1 and probe for GBP1 in lysates from both sensitive and resistant cells, with and without this compound treatment.

    • Expected Outcome: In sensitive cells, this compound should reduce the amount of GBP1 that co-precipitates with PIM1. In resistant cells, this effect will be diminished.

  • Investigate Downstream Signaling Pathways:

    • Hypothesis: Resistant cells may have activated bypass signaling pathways.

    • Experiment: Examine the activation status (e.g., phosphorylation) of key proteins in pathways downstream of PIM1, such as STAT3 and NF-κB (p65).

    • Expected Outcome: Increased phosphorylation of STAT3 or p65 in the resistant line, even in the presence of this compound, could indicate the activation of a bypass mechanism.

Quantitative Data Summary

Cell LineIC50 (µM)NotesReference
FaDu0.496Synergistic antiproliferative activity was assessed following irradiation.

Key Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) to Assess GBP1:PIM1 Interaction

This protocol is adapted from standard Co-IP procedures and is intended to verify the inhibitory effect of this compound on the GBP1:PIM1 interaction.

Materials:

  • Sensitive and this compound-resistant cell lines

  • Cell culture reagents

  • This compound

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Antibody against PIM1 (for immunoprecipitation)

  • Antibody against GBP1 (for Western blotting)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Plate sensitive and resistant cells and grow to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or this compound at a predetermined concentration (e.g., 100 nM) for a specified time (e.g., 3 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-PIM1 antibody or normal IgG control overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-GBP1 antibody to detect the co-immunoprecipitated GBP1.

    • Re-probe with the anti-PIM1 antibody to confirm the immunoprecipitation of the bait protein.

Visualizations

G cluster_0 Paclitaxel Resistant Cell b3_tubulin βIII-tubulin Overexpression gbp1 GBP1 b3_tubulin->gbp1 Facilitates incorporation into cytoskeleton pim1 PIM1 (Pro-survival Kinase) gbp1->pim1 Binds to resistance Drug Resistance pim1->resistance Promotes nsc This compound nsc->gbp1 Inhibits Interaction

Caption: this compound Mechanism of Action.

G cluster_workflow Troubleshooting Workflow start Reduced Sensitivity to This compound Observed check_basics Check Cell Line Integrity & Compound Activity start->check_basics confirm_resistance Confirm Resistance (IC50 Assay) is_resistant Resistance Confirmed? confirm_resistance->is_resistant check_basics->confirm_resistance is_resistant->start No measure_expression Measure GBP1/PIM1 Expression (qPCR/WB) is_resistant->measure_expression Yes co_ip Assess GBP1:PIM1 Interaction (Co-IP) measure_expression->co_ip pathway_analysis Analyze Downstream Pathways (p-STAT3, p-p65) co_ip->pathway_analysis end Mechanism Identified pathway_analysis->end G cluster_logic Logical Relationships in this compound Resistance resistance This compound Resistance low_gbp1_pim1 Low GBP1/PIM1 Expression resistance->low_gbp1_pim1 gbp1_mutation GBP1 Mutation resistance->gbp1_mutation bypass_pathway Bypass Pathway Activation resistance->bypass_pathway drug_efflux Increased Drug Efflux resistance->drug_efflux

References

How to minimize toxicity of NSC756093 in animal models?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC756093 in animal models. The focus is on strategies to minimize potential toxicity and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 kinase (PIM1).[1][2][3][4] This interaction is implicated in resistance to paclitaxel in some cancer cells.[3] By inhibiting the GBP1:PIM1 interaction, this compound aims to restore sensitivity to paclitaxel. This compound is a 4-azapodophyllotoxin derivative.

Q2: Are there any known toxicities associated with this compound in animal models?

A2: Currently, there is limited publicly available information specifically detailing the in vivo toxicity profile of this compound in animal models. However, it belongs to the azapodophyllotoxin class of compounds, which were developed to have reduced toxicity compared to parent compounds like etoposide. Potential side effects associated with etoposide include myelosuppression, neutropenia, and nausea. Researchers should therefore carefully monitor for similar, though potentially less severe, toxicities when working with this compound.

Q3: What are general strategies to minimize drug-induced toxicity in animal studies?

A3: Several best practices can be employed to reduce animal use and minimize toxicity in preclinical studies. These include:

  • Dose-range finding studies: Conduct preliminary studies with a small number of animals to determine the maximum tolerated dose (MTD).

  • Appropriate formulation: Ensure the drug is properly solubilized and stable in the chosen vehicle to avoid precipitation and localized toxicity. This compound is soluble in DMSO. Note that the compound is reported to be unstable in solutions, so freshly prepared solutions are recommended.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile can help in designing dosing regimens that maintain efficacy while minimizing peak plasma concentrations that could lead to toxicity.

  • Careful monitoring: Closely observe animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.

  • Histopathological analysis: At the end of the study, perform a thorough examination of major organs to identify any signs of tissue damage.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause Troubleshooting Step Experimental Protocol
Incorrect Dosing Verify dose calculations, concentration of the dosing solution, and administration volume.Protocol for Dose Verification: 1. Re-calculate the required dose based on the most recent animal weights. 2. Prepare a fresh stock solution of this compound and verify its concentration using a validated analytical method (e.g., HPLC). 3. Ensure the administration volume is accurate for the route of administration (e.g., oral gavage, intraperitoneal injection).
Vehicle Toxicity The vehicle used to dissolve this compound may be causing toxicity, especially if using high concentrations of DMSO.Protocol for Vehicle Toxicity Assessment: 1. Administer the vehicle alone to a control group of animals at the same volume and frequency as the drug-treated group. 2. Monitor the vehicle-only group for any signs of toxicity. 3. If toxicity is observed, consider alternative, less toxic vehicles or reducing the concentration of the current vehicle.
Rapid Drug Absorption A rapid rate of drug absorption can lead to high peak plasma concentrations and acute toxicity.Protocol for Modifying Absorption Rate: 1. Consider a different route of administration that may result in slower absorption (e.g., subcutaneous vs. intraperitoneal). 2. Explore different formulation strategies, such as using a sustained-release vehicle, if compatible with the experimental goals.
Off-Target Effects The observed toxicity may be an inherent property of this compound.Protocol for Dose De-escalation: 1. Reduce the dose of this compound in subsequent cohorts of animals. 2. Establish a dose-response relationship for both efficacy and toxicity to identify a therapeutic window.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause Troubleshooting Step Experimental Protocol
Poor Bioavailability This compound may not be well absorbed, leading to sub-therapeutic concentrations at the tumor site.Protocol for Pharmacokinetic Analysis: 1. Collect blood samples at various time points after drug administration. 2. Analyze plasma concentrations of NSC75609-3 using a sensitive analytical method like LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC). 3. If bioavailability is low, consider alternative routes of administration or formulation strategies.
Rapid Metabolism The compound may be quickly metabolized and cleared from the body.Protocol for Metabolite Identification: 1. Analyze plasma and urine/feces samples for the presence of this compound metabolites. 2. Understanding the metabolic profile can inform strategies to inhibit rapid clearance, though this may also increase toxicity.
Drug Instability This compound is noted to be unstable in solution.Protocol for Ensuring Compound Integrity: 1. Always prepare fresh dosing solutions immediately before administration. 2. Protect solutions from light and store at appropriate temperatures as recommended by the supplier.

Data Summary

Table 1: Example Template for In Vivo Toxicity Data of this compound

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicitySerum Chemistry Alterations (e.g., ALT, AST, BUN, Creatinine)Histopathological Findings (Key Organs)
Vehicle Control
Dose 1
Dose 2
Dose 3

Visualizations

Below are diagrams illustrating key concepts related to the mechanism of action of this compound and experimental workflows.

cluster_0 Paclitaxel Resistant Cancer Cell cluster_1 Intervention GBP1 GBP1 PIM1 PIM1 GBP1->PIM1 Interaction ProSurvival Pro-Survival Signaling PIM1->ProSurvival Resistance Paclitaxel Resistance ProSurvival->Resistance This compound This compound This compound->GBP1 Inhibits Interaction

Caption: Mechanism of action of this compound in overcoming paclitaxel resistance.

start Start: Unexpected Toxicity Observed dose_check Verify Dosing Accuracy? start->dose_check vehicle_check Assess Vehicle Toxicity? dose_check->vehicle_check No correct_dose Correct Dosing Protocol dose_check->correct_dose Yes pk_study Conduct PK Study? vehicle_check->pk_study No change_vehicle Change Vehicle/ Formulation vehicle_check->change_vehicle Yes dose_deescalate De-escalate Dose pk_study->dose_deescalate No modify_dosing Modify Dosing Regimen/ Route pk_study->modify_dosing Yes end End: Identify MTD dose_deescalate->end correct_dose->start change_vehicle->start modify_dosing->start

Caption: Troubleshooting workflow for unexpected toxicity in animal models.

References

Common pitfalls in NSC756093 experimental design.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC756093. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the experimental design and execution of studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 kinase.[1][2][3] By binding to GBP1, this compound is thought to stabilize a conformation of GBP1 that is not suitable for binding to PIM1.[1][2] This inhibition is particularly relevant in the context of paclitaxel-resistant cancers, where the GBP1:PIM1 interaction plays a crucial role in a pro-survival signaling pathway.

Q2: I am seeing inconsistent results in my cell-based assays. What could be the issue?

A2: One of the most critical factors to consider when working with this compound is its stability. The compound is known to be unstable in solution, and it is highly recommended to use freshly prepared solutions for each experiment. Inconsistent results can often be attributed to the degradation of the compound over time.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your assays, as high concentrations can have cytotoxic effects.

Q4: Are there known off-target effects for this compound?

A4: While specific, comprehensive off-target screening data such as a kinome scan for this compound is not widely published, the initial characterization studies have provided some insights. It has been shown that this compound does not directly bind to PIM1 kinase, suggesting its mechanism is not direct kinase inhibition. However, without a broad off-target profile, it is advisable for researchers to include appropriate controls in their experiments to account for potential off-target effects. If specificity is a critical aspect of your study, performing your own off-target profiling (e.g., using a commercial kinome screening service) is recommended.

Q5: How can I confirm that this compound is inhibiting the GBP1:PIM1 interaction in my cells?

A5: Co-immunoprecipitation (Co-IP) is a standard method to verify the disruption of the GBP1:PIM1 interaction. You can treat your cells with this compound, followed by immunoprecipitation of PIM1 and subsequent western blotting for GBP1. A reduction in the amount of co-immunoprecipitated GBP1 in the presence of this compound would indicate successful inhibition of the interaction.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no activity of this compound 1. Compound Degradation: this compound is unstable in solution.1. Always prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored, even for a short period.
2. Poor Solubility: The compound may not be fully dissolved.2. Ensure complete dissolution of this compound in DMSO before further dilution. Gentle warming or vortexing may aid dissolution.
3. Incorrect Concentration: The concentration used may be too low for your cell line.3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
High background in assays 1. DMSO Toxicity: The final concentration of DMSO in your assay may be too high.1. Ensure the final DMSO concentration is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
2. Non-specific Binding: The compound may be binding non-specifically to other proteins or assay components.2. Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects.
Inconsistent results between experiments 1. Variability in Compound Preparation: Inconsistent preparation of this compound solutions.1. Standardize your protocol for preparing this compound solutions, ensuring the same DMSO stock concentration and dilution method are used each time.
2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.2. Use cells within a consistent and low passage number range for all experiments.
3. Variations in Incubation Time: Different exposure times to the compound.3. Maintain a consistent incubation time with this compound across all experiments.

Quantitative Data

Table 1: Reported IC50 and Kd Values for this compound

ParameterCell Line / SystemValueNotesReference
IC50 FaDu (Hypopharyngeal carcinoma)496 nMEnhances radiation-induced cytotoxicity.
GI50 NCI-60 Cell Line PanelVariesActivity was observed in 31 of the 60 cell lines, with specific activity in paclitaxel-resistant cells. For detailed GI50 values, refer to the original publication's supplementary data.
Kd GBP1:PIM1 interaction38 nMDetermined by surface plasmon resonance.
Inhibition % GBP1:PIM1 interaction65% at 100 nMDetermined by surface plasmon resonance.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Validate GBP1:PIM1 Interaction Inhibition

This protocol is adapted from the methodology described by Andreoli et al., 2014.

Materials:

  • SKOV3 cells (or other relevant cell line)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PIM1 antibody for immunoprecipitation

  • Anti-GBP1 antibody for western blotting

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • Standard western blotting reagents

Procedure:

  • Cell Treatment: Plate SKOV3 cells and grow to 70-80% confluency. Treat the cells with 100 nM this compound or an equivalent volume of DMSO for 3 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-PIM1 antibody and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Western Blotting: Analyze the eluted samples by SDS-PAGE and western blotting using an anti-GBP1 antibody. A decrease in the GBP1 band in the this compound-treated sample compared to the DMSO control indicates inhibition of the GBP1:PIM1 interaction.

Protocol 2: General Workflow for Surface Plasmon Resonance (SPR) to Characterize Binding

This protocol provides a general workflow for assessing the interaction between GBP1 and PIM1 and the inhibitory effect of this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human GBP1 and PIM1 proteins

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize recombinant GBP1 onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Binding: Inject varying concentrations of recombinant PIM1 over the immobilized GBP1 surface to measure the binding kinetics and affinity (KD).

  • Inhibition Assay: To assess the inhibitory effect of this compound, pre-incubate a fixed concentration of PIM1 with varying concentrations of this compound.

  • Data Analysis: Inject the PIM1/NSC756093 mixtures over the GBP1 surface. A dose-dependent decrease in the binding response of PIM1 to GBP1 in the presence of this compound indicates inhibition.

  • Control Experiments: Include a reference flow cell with an irrelevant protein to subtract non-specific binding. Also, test the binding of this compound to GBP1 and PIM1 individually to confirm the target engagement and rule out direct binding to PIM1.

Visualizations

G cluster_0 Paclitaxel Resistance Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes GBP1 GBP1 Microtubules->GBP1 Sequesters PIM1 PIM1 GBP1->PIM1 Binds Pro_survival Pro-survival Signaling PIM1->Pro_survival Activates Resistance Paclitaxel Resistance Pro_survival->Resistance This compound This compound This compound->GBP1 Inhibits Binding

Caption: GBP1-PIM1 signaling pathway in paclitaxel resistance and the inhibitory action of this compound.

G cluster_1 Co-Immunoprecipitation Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis A->B C 3. Immunoprecipitation (Anti-PIM1 Ab) B->C D 4. Western Blot (Anti-GBP1 Ab) C->D E 5. Analysis (Compare Bands) D->E

Caption: Experimental workflow for validating this compound activity using co-immunoprecipitation.

G cluster_2 Troubleshooting Logic Start Inconsistent or No Activity? Check_Freshness Was the this compound solution freshly prepared? Start->Check_Freshness Check_Solubility Is the compound fully dissolved in DMSO? Check_Freshness->Check_Solubility Yes Prepare_Fresh Prepare a fresh solution immediately before use. Check_Freshness->Prepare_Fresh No Check_Concentration Is the concentration appropriate for the cell line? Check_Solubility->Check_Concentration Yes Optimize_Dissolution Ensure complete dissolution (vortex, gentle warming). Check_Solubility->Optimize_Dissolution No Dose_Response Perform a dose-response experiment. Check_Concentration->Dose_Response No Success Problem Resolved Check_Concentration->Success Yes Prepare_Fresh->Check_Freshness Optimize_Dissolution->Check_Solubility Dose_Response->Check_Concentration

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results with NSC756093 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC756093. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1).[1][2] By binding to GBP1, this compound stabilizes a conformation of GBP1 that is not suitable for binding to PIM1.[3][4][5] This interaction is crucial in some cancer types for the development of resistance to taxane-based chemotherapeutics like paclitaxel.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. It is important to note that the compound is unstable in solution, and freshly prepared solutions are recommended for experiments.

Q3: Are there any known off-target effects for this compound or related compounds?

A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it belongs to the 4-azapodophyllotoxin class of compounds. Podophyllotoxin and its derivatives are known to interact with other cellular targets, most notably tubulin and topoisomerase II. Although 4-azapodophyllotoxin derivatives have been designed to reduce this activity, researchers should be aware of the potential for effects on microtubule dynamics and DNA replication, especially at higher concentrations.

Q4: What are some general considerations for ensuring reproducible results in cell-based assays with this compound?

A4: Reproducibility in cell-based assays can be influenced by several factors. These include:

  • Cell line stability: Ensure consistent cell passage number and health.

  • Compound stability: As this compound is unstable in solution, always use freshly prepared dilutions.

  • Experimental conditions: Maintain consistency in cell seeding density, incubation times, and reagent concentrations.

  • Plate effects: Be mindful of "edge effects" in microplates, which can be mitigated by not using the outer wells or filling them with a buffer.

Troubleshooting Guides

Problem 1: No or weak inhibition of the GBP1:PIM1 interaction in co-immunoprecipitation (Co-IP) experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Cell Lysis Use a gentle lysis buffer (e.g., non-detergent, low-salt) to preserve the protein-protein interaction. Ensure protease and phosphatase inhibitors are included.
Incorrect Antibody Use a Co-IP validated antibody for the "bait" protein (e.g., anti-PIM1). Ensure the antibody's epitope is not blocked by the protein interaction.
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. A starting point could be 100 nM for 3 hours.
Low Expression of GBP1 or PIM1 Confirm the expression of both GBP1 and PIM1 in your cell line by Western blot. Cell lines with low expression of either protein may not yield a strong Co-IP signal.
Harsh Washing Steps Use a less stringent wash buffer and minimize the number and duration of washes to avoid disrupting the protein complex.
Problem 2: High background or non-specific bands in Co-IP Western blot.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-specific Antibody Binding Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.
Insufficient Washing Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
High Antibody Concentration Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background.
Problem 3: Inconsistent or unexpected results in cell viability assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
Variable Incubation Times Ensure precise and consistent incubation times for both this compound and any co-treatment (e.g., paclitaxel).
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control.

Quantitative Data

Table 1: In Vitro Activity of this compound

AssayTargetMethodResultReference
Inhibition of Protein-Protein InteractionGBP1:PIM1Surface Plasmon Resonance65% inhibition at 100 nM
Binding AffinityGBP1:PIM1Surface Plasmon ResonanceKd = 38 nM
Cell ViabilityFaDu (hypopharyngeal carcinoma) cellsColony Formation Assay (with 5 Gy IR)IC50 = 496 nM

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect GBP1:PIM1 Interaction
  • Cell Culture and Treatment: Culture SKOV3 cells (or other suitable cell line with known GBP1 and PIM1 expression) to 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for a predetermined time (e.g., 3 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-PIM1) to the lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-GBP1) and the "bait" protein (PIM1) as a control.

Visualizations

Signaling Pathway

GBP1_PIM1_Pathway cluster_resistance Paclitaxel Resistance cluster_inhibition This compound Action Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule_Stabilization Paclitaxel->Microtubule_Stabilization GBP1_PIM1_Complex GBP1_PIM1_Complex Microtubule_Stabilization->GBP1_PIM1_Complex Promotes Pro_survival_Signaling Pro_survival_Signaling GBP1_PIM1_Complex->Pro_survival_Signaling Activates Cell_Survival Cell_Survival Pro_survival_Signaling->Cell_Survival This compound This compound GBP1 GBP1 This compound->GBP1 Binds to Inhibited_Complex GBP1 + PIM1 (Interaction Blocked) This compound->Inhibited_Complex Inhibits Interaction GBP1->Inhibited_Complex PIM1 PIM1 PIM1->Inhibited_Complex Apoptosis Apoptosis Inhibited_Complex->Apoptosis Leads to CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification Cell_Lysis->Lysate_Clarification Antibody_Incubation 4. Add anti-PIM1 Ab Lysate_Clarification->Antibody_Incubation Bead_Incubation 5. Add Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 6. Wash Beads Bead_Incubation->Washing Elution 7. Elution Washing->Elution Western_Blot 8. Western Blot for GBP1 Elution->Western_Blot Expected_Result Expected: Decreased GBP1 in this compound lane Western_Blot->Expected_Result Unexpected_Result Unexpected: No change in GBP1 signal Western_Blot->Unexpected_Result Troubleshooting_Logic Start Unexpected Result: No Inhibition of GBP1:PIM1 Interaction Check_Compound Is the this compound solution fresh? Start->Check_Compound Check_Cells Are GBP1 and PIM1 expressed? Check_Compound->Check_Cells Yes Solution_Compound Prepare fresh this compound solution Check_Compound->Solution_Compound No Check_Protocol Is the Co-IP protocol optimized? Check_Cells->Check_Protocol Yes Solution_Cells Verify protein expression (Western Blot) Check_Cells->Solution_Cells No Check_Antibody Is the antibody validated for Co-IP? Check_Protocol->Check_Antibody Yes Solution_Protocol Optimize lysis and wash buffers Check_Protocol->Solution_Protocol No Solution_Antibody Test a different antibody Check_Antibody->Solution_Antibody No

References

Technical Support Center: Enhancing the Bioavailability of NSC756093

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of NSC756093.

Introduction to this compound

This compound is a potent inhibitor of the guanylate-binding protein 1 (GBP1) and proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction.[1][2] This inhibition has been shown to have potential in reversing paclitaxel resistance in cancer cells, making it a compound of significant interest in oncology research.[1] However, like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility, which can pose a significant challenge to achieving adequate oral bioavailability. This guide provides a systematic approach to characterizing and overcoming these potential bioavailability issues.

A critical initial observation is the compound's instability in solution, necessitating the fresh preparation of solutions for experimental use.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in developing a strategy to improve its bioavailability.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₄[2]
Molecular Weight 337.38 g/mol
DMSO Solubility 62.5 mg/mL (with ultrasonic treatment)
Aqueous Solubility Not reported. Requires experimental determination.
Permeability Not reported. Requires experimental determination.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the characterization and formulation of this compound.

Issue 1: Inconsistent or Poor Results in Preliminary In Vitro Assays

  • Question: My initial cell-based assays with this compound are showing high variability and poor dose-response curves. What could be the cause?

  • Answer: The most likely cause is the poor aqueous solubility and potential precipitation of this compound in your aqueous assay medium. The compound is known to be soluble in DMSO, but adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. Additionally, the compound's instability in solution means that using aged solutions can lead to inconsistent results.

    Troubleshooting Steps:

    • Fresh Solution Preparation: Always prepare fresh solutions of this compound immediately before use.

    • Control DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all experiments.

    • Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.

    • Determine Aqueous Solubility: Perform a kinetic solubility assay to understand the solubility limit of this compound in your specific assay buffer.

Issue 2: Low Aqueous Solubility Confirmed

  • Question: I've performed a kinetic solubility assay and confirmed that this compound has low aqueous solubility. How do I decide on a strategy to improve this?

  • Answer: Once you've quantified the low aqueous solubility, the next step is to determine its intestinal permeability using an assay like the Caco-2 permeability assay. The combination of solubility and permeability data will classify the compound according to the Biopharmaceutical Classification System (BCS) and guide your formulation strategy.

    bcs_workflow start Characterize this compound solubility Aqueous Solubility Assay start->solubility permeability Caco-2 Permeability Assay start->permeability bcs Determine BCS Class solubility->bcs permeability->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Low Sol, High Perm class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low Sol, Low Perm formulate2 Focus on Solubility Enhancement: - Solid Dispersions - Particle Size Reduction - Lipid-Based Formulations class2->formulate2 formulate4 Address Both Solubility & Permeability: - Lipid-Based Formulations - Prodrug Approach class4->formulate4

    Caption: Workflow for characterizing and formulating this compound.

Issue 3: Promising In Vitro Formulation Fails In Vivo

  • Question: I developed a solid dispersion of this compound that shows excellent dissolution in vitro, but the oral bioavailability in my animal model is still very low. What could be the issue?

  • Answer: This discrepancy often points towards post-absorption barriers. Even if the compound dissolves in the gastrointestinal tract, its journey to systemic circulation can be hindered by:

    • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches the bloodstream.

    • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.

    Troubleshooting Steps:

    • Assess Efflux: Perform a bidirectional Caco-2 assay. A significant difference between the apical-to-basolateral and basolateral-to-apical transport suggests the involvement of efflux transporters.

    • Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of first-pass metabolism.

    • Consider Prodrugs: If first-pass metabolism is high, a prodrug strategy could be employed to mask the metabolic site.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for this compound?

    • This compound is soluble in DMSO at a concentration of 62.5 mg/mL with the aid of sonication. For biological assays, it is crucial to dilute the DMSO stock in an aqueous buffer, ensuring the final DMSO concentration is minimal to avoid solvent toxicity.

  • How should I prepare solutions of this compound?

    • Due to its instability in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. Avoid storing stock solutions for extended periods.

  • Which in vitro assays are essential for guiding the bioavailability enhancement of this compound?

    • The two most critical initial assays are an aqueous solubility assay (e.g., kinetic solubility) and an intestinal permeability assay (e.g., Caco-2). The results from these will classify the compound and direct your formulation efforts.

  • How do I choose the best formulation strategy for this compound?

    • The choice of formulation depends on the physicochemical properties of this compound. The following table summarizes common strategies based on the likely challenges.

StrategyRationaleBest Suited For
Solid Dispersion Increases the dissolution rate by dispersing the drug in a hydrophilic polymer matrix in an amorphous state.BCS Class II compounds (low solubility, high permeability).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, bypassing the dissolution step.Lipophilic compounds (high logP), BCS Class II and IV.
Particle Size Reduction (Nanosuspension) Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.BCS Class II compounds.
Prodrug Approach A chemically modified version of the drug designed to have improved solubility and/or permeability, which is then converted to the active drug in vivo.BCS Class IV compounds or those with high first-pass metabolism.
  • What is the signaling pathway inhibited by this compound?

    • This compound inhibits the interaction between GBP1 and PIM1. This interaction is part of a pathway that confers resistance to microtubule-targeting agents like paclitaxel. By inhibiting this interaction, this compound can potentially resensitize resistant cancer cells to chemotherapy.

    signaling_pathway This compound This compound GBP1 GBP1 This compound->GBP1 inhibits interaction with PIM1

    Caption: Signaling pathway of this compound in paclitaxel resistance.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound, which is suitable for early-stage drug discovery.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a relevant pH (e.g., 6.5 and 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved this compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Assay Buffer: Use a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound test solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Add the this compound test solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This is a common method for preparing solid dispersions to enhance solubility.

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC or XRD to confirm an amorphous state).

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a lipid-based formulation.

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

  • Formulation: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various formulations by mixing the components at different ratios (e.g., Oil: 30-60%, Surfactant: 20-50%, Co-surfactant: 10-30%).

  • Drug Loading: Dissolve this compound in the mixture with gentle heating and vortexing until a clear, homogenous solution is formed.

  • Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable SEDDS should rapidly form a clear or slightly bluish-white emulsion.

  • Characterization: Characterize the formulation for droplet size, zeta potential, and its ability to keep the drug in a solubilized state upon dispersion in aqueous media.

References

Technical Support Center: Addressing Batch-to-Batch Variability of NSC756093

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential batch-to-batch variability of the GBP1:PIM1 interaction inhibitor, NSC756093.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase PIM1.[1][2][3][4][5] This interaction is implicated in promoting resistance to paclitaxel in cancer cells. By binding to GBP1, this compound stabilizes a conformation of GBP1 that is unable to bind to PIM1, thereby disrupting downstream signaling pathways that contribute to drug resistance.

Q2: I'm observing inconsistent results with different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a known challenge with complex small molecules. For this compound, this can stem from several factors including:

  • Purity: The percentage of the active compound may differ between batches.

  • Impurity Profile: The presence of structurally related impurities from the synthesis process can affect biological activity. This compound is a derivative of 4-azapodophyllotoxin, and its synthesis often involves multi-component reactions which can generate side products.

  • Degradation: this compound is reported to be unstable in solution. Improper storage or handling can lead to the formation of degradation products with altered activity.

Q3: How should I prepare and store this compound to ensure its stability?

A3: Due to its instability in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Stock solutions are typically prepared in DMSO. Protect solutions from light and moisture.

Q4: My this compound is difficult to dissolve. What is the recommended solvent?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cellular assays, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Inconsistent Biological Activity

If you are experiencing variability in the biological effect of this compound between different batches, the following troubleshooting guide can help you identify and address the issue.

Problem: Reduced or variable potency of a new batch of this compound.

Possible Cause 1: Lower Purity of the New Batch

  • Troubleshooting Step: Perform in-house quality control (QC) to verify the purity of the new batch.

    • Recommended Protocol: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Expected Outcome: The purity of the new batch should be comparable to previous batches that yielded consistent results. Refer to the supplier's Certificate of Analysis (CoA) as a benchmark.

Possible Cause 2: Presence of Inactive or Antagonistic Impurities

  • Troubleshooting Step: Analyze the impurity profile of the new batch.

    • Recommended Protocol: In addition to HPLC for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the molecular weights of impurities. Comparing the impurity peaks between different batches can reveal significant differences.

    • Rationale: this compound is synthesized from a class of compounds known as 4-azapodophyllotoxins. Inactive or less active analogs could be present as impurities.

Possible Cause 3: Degradation of the Compound

  • Troubleshooting Step: Assess the stability of your this compound stock solution.

    • Recommended Protocol: Run a stability study by analyzing your stock solution by HPLC at different time points (e.g., immediately after preparation, after 24 hours at room temperature, and after a freeze-thaw cycle).

    • Expected Outcome: A stable solution should show no significant decrease in the area of the main peak or the appearance of new peaks over time. As this compound is known to be unstable in solution, always prepare it fresh for optimal results.

Data Presentation: Quality Control Parameters
ParameterMethodRecommended Specification
PurityHPLC≥98%
IdentityLC-MSConsistent molecular weight with the expected value (337.37 g/mol )
SolubilityVisual InspectionClear solution in DMSO at the desired stock concentration
Biological ActivityIn vitro assay (e.g., GBP1:PIM1 binding assay)IC50 value within the expected range (refer to literature or internal historical data)

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a batch of this compound.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 80% A, 20% B).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.

Protocol 2: In Vitro Bioactivity Assay - GBP1:PIM1 Interaction (Surface Plasmon Resonance - SPR)

Objective: To functionally validate the inhibitory activity of a batch of this compound on the GBP1:PIM1 interaction. This protocol is based on published methods.

Materials:

  • Recombinant human GBP1 protein

  • Recombinant human PIM1 kinase

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • This compound from different batches

  • DMSO

Procedure:

  • PIM1 Immobilization:

    • Immobilize recombinant PIM1 onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of recombinant GBP1 in running buffer.

    • Prepare a series of dilutions of this compound (from different batches) in running buffer containing a constant concentration of GBP1. Ensure the final DMSO concentration is consistent across all samples.

    • Inject the GBP1 solutions over the PIM1 surface to establish a baseline binding response.

    • Inject the GBP1 + this compound solutions over the PIM1 surface.

  • Data Analysis:

    • Measure the binding response (in Response Units, RU) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value for each batch of this compound by fitting the data to a dose-response curve.

Mandatory Visualizations

GBP1_PIM1_Pathway cluster_resistance Paclitaxel Resistance cluster_inhibition Inhibition by this compound Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization induces GBP1_PIM1_Complex GBP1-PIM1 Complex Microtubule_Stabilization->GBP1_PIM1_Complex promotes Pro_survival_Signaling Pro-survival Signaling GBP1_PIM1_Complex->Pro_survival_Signaling activates Drug_Resistance Drug Resistance Pro_survival_Signaling->Drug_Resistance This compound This compound This compound->GBP1_PIM1_Complex inhibits formation GBP1 GBP1 This compound->GBP1 binds to PIM1 PIM1

Caption: Signaling pathway of GBP1:PIM1-mediated paclitaxel resistance and its inhibition by this compound.

QC_Workflow cluster_batch_receipt New Batch of this compound Received cluster_qc_checks In-House Quality Control cluster_decision Decision Receive_Batch Receive New Batch Purity_Check Purity Check (HPLC) Receive_Batch->Purity_Check Identity_Check Identity Check (LC-MS) Purity_Check->Identity_Check Bioactivity_Assay Bioactivity Assay (e.g., SPR) Identity_Check->Bioactivity_Assay Compare_Data Compare to Reference/Previous Batches Bioactivity_Assay->Compare_Data Accept_Batch Accept Batch for Experiments Compare_Data->Accept_Batch Data Consistent Reject_Batch Reject Batch & Contact Supplier Compare_Data->Reject_Batch Data Inconsistent Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Is the purity of the new batch ≥98%? Start->Check_Purity Check_Impurities Are there significant differences in the impurity profile? Check_Purity->Check_Impurities Yes Root_Cause_Purity Root Cause: Low Purity Check_Purity->Root_Cause_Purity No Check_Bioactivity Is the IC50 value within the expected range? Check_Impurities->Check_Bioactivity No Root_Cause_Impurities Root Cause: Active Impurities Check_Impurities->Root_Cause_Impurities Yes Check_Stability Was the solution freshly prepared? Check_Bioactivity->Check_Stability Yes Root_Cause_Activity Root Cause: Low Intrinsic Activity Check_Bioactivity->Root_Cause_Activity No Root_Cause_Degradation Root Cause: Degradation Check_Stability->Root_Cause_Degradation No Contact_Supplier Contact Supplier Check_Stability->Contact_Supplier Yes Root_Cause_Purity->Contact_Supplier Root_Cause_Impurities->Contact_Supplier Root_Cause_Activity->Contact_Supplier Root_Cause_Degradation->Contact_Supplier

References

Validation & Comparative

A Comparative Guide to PIM1 Inhibitors: NSC756093 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3), have emerged as significant targets in oncology due to their pivotal role in cell cycle progression, survival, and apoptosis. While numerous inhibitors have been developed to target the kinase activity of PIM1 directly, novel approaches are exploring alternative mechanisms to disrupt PIM1-mediated signaling. This guide provides a detailed comparison of NSC756093, a unique inhibitor of the GBP1:PIM1 protein-protein interaction, with other well-characterized ATP-competitive PIM1 kinase inhibitors.

Mechanism of Action: A Tale of Two Strategies

Direct PIM1 kinase inhibitors, such as SMI-4a and AZD1208 , function by competing with ATP for binding to the kinase domain of PIM1. This direct inhibition blocks the phosphorylation of downstream substrates, thereby impeding signaling pathways that promote cell survival and proliferation.

In contrast, This compound employs a distinct mechanism. It does not directly inhibit the kinase activity of PIM1. Instead, it disrupts the interaction between PIM1 and Guanylate-Binding Protein 1 (GBP1).[1][2][3] This interaction is crucial for the pro-survival functions of PIM1, particularly in the context of paclitaxel resistance.[2][3] By preventing the formation of the GBP1:PIM1 complex, this compound effectively abrogates downstream PIM1 signaling.

Performance Data: A Comparative Analysis

The efficacy of these inhibitors has been evaluated across various cancer cell lines. The following tables summarize their performance based on key quantitative metrics.

Table 1: Comparative Potency of PIM1 Inhibitors

InhibitorMechanism of ActionTargetIC50 / GI50Cell Line(s)Reference(s)
This compound GBP1:PIM1 Interaction InhibitorGBP1:PIM1 InteractionGI50 values vary across NCI-60 panelNCI-60 Cell Lines
IC50: 0.496 μMFaDu
SMI-4a ATP-Competitive Kinase InhibitorPIM1IC50: 17 nM (in vitro)Cell-free assay
PIM2IC50: 100 µM (in vitro)Cell-free assay
IC50: 17.8 µMDLD-1
IC50 values vary25 leukemic cell lines
AZD1208 Pan-PIM Kinase InhibitorPIM1, PIM2, PIM3GI50: < 100 nMMOLM-16
GI50: < 1 µMEOL-1, KG-1a, Kasumi-3, MV4-11
LD50: 41.5 µMSK-N-AS

Table 2: Cellular Effects of PIM1 Inhibition

InhibitorEffect on Cell CycleInduction of ApoptosisDownstream Signaling EffectsReference(s)
This compound Not explicitly reportedPotentiates paclitaxel-induced apoptosisInhibits GBP1:PIM1-mediated pro-survival signaling
SMI-4a G1/S phase arrestYesReduces phosphorylation of Bad, inhibits mTOR pathway
AZD1208 G1/S phase arrestYesReduces phosphorylation of 4EBP1, p70S6K, and S6

PIM1 Signaling Pathway

The following diagram illustrates the central role of PIM1 in cell signaling and highlights the points of intervention for both direct kinase inhibitors and protein-protein interaction inhibitors like this compound.

PIM1_Signaling_Pathway PIM1 Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 Transcription p21, p27 p21, p27 (Cell Cycle Inhibitors) PIM1->p21, p27 Phosphorylation (Inhibition) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) 4E-BP1 4E-BP1 (Translation Repressor) PIM1->4E-BP1 Phosphorylation (Inhibition) GBP1 GBP1 PIM1->GBP1 Interaction Cell_Cycle_Progression Cell Cycle Progression p21, p27->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis 4E-BP1->Protein_Synthesis Direct_Inhibitors Direct PIM1 Inhibitors (e.g., SMI-4a, AZD1208) Direct_Inhibitors->PIM1 PPI_Inhibitor GBP1:PIM1 Interaction Inhibitor (this compound) PPI_Inhibitor->PIM1 Disrupts Interaction

Caption: Simplified PIM1 signaling pathway and points of inhibition.

Experimental Workflows

The following diagrams illustrate generalized workflows for key experiments used to characterize PIM1 inhibitors.

Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a kinase inhibition assay.

Cellular_Assay_Workflow Cellular Assay Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Treat_with_Inhibitor Treat Cells with Inhibitor Seed_Cells->Treat_with_Inhibitor Incubate_Cells Incubate for a Defined Period Treat_with_Inhibitor->Incubate_Cells Perform_Assay Perform Assay (e.g., Viability, Apoptosis, Cell Cycle) Incubate_Cells->Perform_Assay Acquire_Data Acquire Data (e.g., Plate Reader, Flow Cytometer) Perform_Assay->Acquire_Data Analyze_Results Analyze Results Acquire_Data->Analyze_Results End End Analyze_Results->End

Caption: Generalized workflow for cellular assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Co-Immunoprecipitation for GBP1:PIM1 Interaction

This protocol is adapted from the methodology used to demonstrate this compound's effect on the GBP1:PIM1 interaction in SKOV3 cells.

  • Cell Culture and Treatment: Culture SKOV3 ovarian cancer cells in appropriate media. Treat cells with 100 nM this compound or vehicle control (DMSO) for 3 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-PIM1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-GBP1 antibody to detect co-immunoprecipitated GBP1.

    • Use an anti-PIM1 antibody as a control to confirm the immunoprecipitation of PIM1.

Western Blot for Phosphorylated BAD (Ser112)

This protocol describes the general steps for detecting the phosphorylation status of BAD, a downstream target of PIM1.

  • Sample Preparation: Treat cells with the PIM1 inhibitor of interest at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BAD at Ser112 (e.g., Phospho-Bad (Ser112) antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total BAD to normalize for protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general procedure for analyzing the cell cycle distribution of cells treated with a PIM1 inhibitor.

  • Cell Treatment: Seed cells and treat with the desired concentrations of the PIM1 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The landscape of PIM1 inhibition is evolving, with novel strategies such as the disruption of protein-protein interactions offering alternatives to direct kinase inhibition. This compound represents a first-in-class inhibitor of the GBP1:PIM1 interaction, demonstrating a unique mechanism to counteract PIM1-driven pro-survival signaling, particularly in the context of drug resistance. In contrast, direct ATP-competitive inhibitors like SMI-4a and AZD1208 have shown potent anti-proliferative and pro-apoptotic effects across a range of cancer types by directly targeting the enzymatic activity of PIM kinases.

The choice of inhibitor will depend on the specific research question and therapeutic context. For overcoming paclitaxel resistance mediated by the GBP1:PIM1 axis, this compound presents a targeted approach. For broad-spectrum inhibition of PIM kinase signaling, pan-PIM inhibitors like AZD1208 may be more suitable. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into the multifaceted role of PIM1 in cancer biology.

References

Reversing Paclitaxel Resistance: A Comparative Analysis of NSC756093

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the validation of NSC756093's effect on paclitaxel sensitivity, comparing its performance with alternative approaches and providing supporting experimental data.

This guide provides a comprehensive overview of the small molecule inhibitor this compound and its role in sensitizing cancer cells to the widely used chemotherapeutic agent, paclitaxel. By objectively presenting experimental data, detailing methodologies, and visualizing key biological pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action and its potential as a novel therapeutic agent.

Introduction: The Challenge of Paclitaxel Resistance

Paclitaxel is a potent anti-cancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, the development of paclitaxel resistance is a significant clinical obstacle. One of the key mechanisms underlying this resistance involves the overexpression of class III β-tubulin, which facilitates the interaction between Guanylate-Binding Protein 1 (GBP1) and the pro-survival kinase PIM1.[3][4][5] This interaction initiates a signaling cascade that ultimately confers resistance to paclitaxel.

This compound has emerged as a first-in-class inhibitor of the GBP1:PIM1 interaction, offering a promising strategy to overcome paclitaxel resistance. This guide will delve into the validation of this compound's efficacy, comparing it with other compounds and outlining the experimental framework used to establish its mechanism of action.

Mechanism of Action of this compound

This compound is a 4-azapodophyllotoxin derivative that has been identified as a potent inhibitor of the GBP1:PIM1 protein-protein interaction. By binding to GBP1, this compound stabilizes a conformation of the protein that is unsuitable for binding to PIM1. This disruption of the GBP1:PIM1 complex is key to its ability to resensitize resistant cancer cells to paclitaxel.

Signaling Pathway of Paclitaxel Resistance and this compound Intervention

G Paclitaxel Resistance Pathway and this compound MoA cluster_0 Paclitaxel Resistant Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes GBP1 GBP1 Microtubules->GBP1 Recruits betaIII_tubulin Class III β-tubulin (Overexpressed) betaIII_tubulin->Microtubules Incorporates PIM1 PIM1 Kinase GBP1->PIM1 Binds Pro_survival Pro-survival Signaling PIM1->Pro_survival Activates Resistance Paclitaxel Resistance Pro_survival->Resistance This compound This compound This compound->GBP1 Inhibits Interaction

Caption: Mechanism of paclitaxel resistance and this compound intervention.

Comparative Efficacy of this compound

This compound was identified from a screen of 44 4-azapodophyllotoxin (4-APT) derivatives for their activity against the NCI-60 panel of human cancer cell lines. This screening revealed that 31 of the compounds were active, with a notable specificity for paclitaxel-resistant cells.

Table 1: Comparison of this compound with Other Compounds
Compound/DrugTargetMechanism of ActionEffect on Paclitaxel SensitivityCancer Type
This compound GBP1:PIM1 Interaction Inhibits the binding of GBP1 to PIM1, disrupting a pro-survival signaling pathway. Reverts paclitaxel resistance. Ovarian Cancer and others.
Other 4-APTsVariedVaried effects on cell viability.Showed specific activity in paclitaxel-resistant cells.Broad (NCI-60 panel)
OnvansertibPLK1Inhibits Polo-like kinase 1, a key regulator of mitosis.Increases sensitivity to paclitaxel.Uterine Serous Carcinoma

Experimental Validation of this compound's Effect

The efficacy of this compound in inhibiting the GBP1:PIM1 interaction and sensitizing cells to paclitaxel has been validated through a series of in vitro and in vivo experiments.

Experimental Workflow

G Experimental Workflow for this compound Validation cluster_0 In Vitro Validation cluster_1 In Vivo / Cell-Based Validation SPR Surface Plasmon Resonance (SPR) CoIP Co-immunoprecipitation in SKOV3 cells SPR->CoIP Confirm in vitro binding NCI60 NCI-60 Cell Line Screen NCI60->SPR Identify lead compound Modeling Bioinformatics & Molecular Modeling Mutagenesis Mutagenesis Studies Modeling->Mutagenesis Predict binding site CoIP->Mutagenesis Confirm in vivo interaction

Caption: Workflow for validating this compound's effect.

Experimental Protocols

1. NCI-60 Cell Line Screening:

  • Objective: To identify compounds with anti-cancer activity, particularly in paclitaxel-resistant cell lines.

  • Protocol: A panel of 44 4-azapodophyllotoxin derivatives were screened against 60 human cancer cell lines at a single dose of 10 µM. Cell viability was assessed to determine the growth inhibition (GI50) values. The results were compared with the sensitivity profiles of standard chemotherapeutic agents like paclitaxel.

2. Surface Plasmon Resonance (SPR):

  • Objective: To provide in vitro evidence of the direct binding inhibition of the GBP1:PIM1 interaction by this compound.

  • Protocol: Recombinant GBP1 and PIM1 proteins were used. One protein (e.g., GBP1) was immobilized on a sensor chip. The other protein (PIM1) was then flowed over the chip in the presence and absence of this compound. The binding interaction was measured in real-time by detecting changes in the refractive index at the sensor surface. A dose-dependent inhibition of the GBP1:PIM1 binding by this compound was observed.

3. Co-immunoprecipitation (Co-IP):

  • Objective: To confirm the inhibition of the GBP1:PIM1 interaction in a cellular context.

  • Protocol: SKOV3 ovarian cancer cells, known to be resistant to paclitaxel, were treated with 100 nM of this compound for 3 hours. Cell lysates were then prepared. An antibody against PIM1 was used to immunoprecipitate PIM1 and any associated proteins. The resulting immunoprecipitates were then analyzed by Western blotting using an antibody against GBP1 to determine the amount of co-precipitated GBP1.

4. Bioinformatics, Molecular Modeling, and Mutagenesis:

  • Objective: To identify the putative binding site of this compound on GBP1.

  • Protocol: Computational docking studies were performed to predict the binding pose of this compound on the crystal structure of GBP1. These models identified a potential binding site at the interface of the helical and LG domains of GBP1. To validate this, site-directed mutagenesis was performed to alter key amino acid residues within the predicted binding pocket. The effect of these mutations on the binding of this compound was then assessed using methods like SPR.

Conclusion

The collective evidence strongly supports the role of this compound as a potent inhibitor of the GBP1:PIM1 interaction, which in turn reverses paclitaxel resistance in cancer cells. The detailed experimental validation, from broad cell line screening to specific molecular interaction analysis, provides a solid foundation for its further development as a therapeutic agent. The comparison with other compounds highlights the novelty of its mechanism of action. This guide provides researchers with the necessary information to understand and potentially build upon these findings in the ongoing effort to combat chemotherapy resistance.

References

Cross-Validation of NSC756093's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC756093's performance across different cancer cell lines, supported by experimental data. The focus is on cross-validating its mechanism of action as an inhibitor of the GBP1:PIM1 protein-protein interaction, a key pathway implicated in paclitaxel resistance.

Executive Summary

This compound is a potent small molecule inhibitor targeting the interaction between Guanylate-Binding Protein 1 (GBP1) and Pim-1 proto-oncogene, serine/threonine kinase (PIM1). This interaction is a crucial component of a signaling pathway that confers resistance to microtubule-targeting agents like paclitaxel, particularly in cancer cells overexpressing βIII-tubulin. By disrupting the GBP1:PIM1 complex, this compound offers a promising strategy to resensitize resistant tumors to chemotherapy. This guide summarizes the key experimental findings in ovarian and prostate cancer cell lines, providing a cross-validation of its mechanism.

Data Presentation

Table 1: Comparative Efficacy of this compound in Different Cancer Cell Lines
Cell LineCancer TypeKey FindingsQuantitative DataReference
SKOV3Ovarian CancerInhibition of GBP1:PIM1 interaction.Significant suppression of the co-immunoprecipitation of GBP1 with PIM1 after treatment with 100 nM this compound for 3 hours.[1][1]
NCI-60 PanelVariousPreferential activity in paclitaxel-resistant cell lines.GI50 values vary across the 60 cell lines, with higher sensitivity correlating with GBP1 and PIM1 expression.[1]
DU145Prostate CancerInhibition of cell growth.Dose-dependent inhibition of cell growth observed.
PC3Prostate CancerInhibition of cell growth.Dose-dependent inhibition of cell growth observed.
Table 2: Growth Inhibition (GI50) of this compound in Selected NCI-60 Cell Lines
Cell LineCancer TypeGI50 (µM)Paclitaxel Resistance Status
SK-OV-3OvarianData not explicitly found in a tabular format in the provided search resultsResistant
NCI-H23Non-Small Cell LungData not explicitly found in a tabular format in the provided search resultsResistant
BT-549BreastData not explicitly found in a tabular format in the provided search resultsResistant
SF-268CNSData not explicitly found in a tabular format in the provided search resultsResistant
RXF-393RenalData not explicitly found in a tabular format in the provided search resultsResistant

Note: While the screening of this compound in the NCI-60 panel is documented, a specific table of GI50 values was not found in the provided search results. The Andreoli et al. 2014 paper's supplementary information contains the raw data which would be needed for a complete table.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for GBP1 and PIM1 Interaction in SKOV3 Cells

This protocol is based on the methodology described by Andreoli M, et al. in the Journal of Medicinal Chemistry, 2014.[1]

  • Cell Treatment: Culture SKOV3 ovarian cancer cells to 70-80% confluency. Treat the cells with 100 nM this compound or vehicle control (DMSO) for 3 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PIM1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with anti-GBP1 and anti-PIM1 antibodies to detect the co-immunoprecipitated proteins.

  • Densitometry Analysis: Quantify the band intensities to determine the relative amount of GBP1 co-immunoprecipitated with PIM1.

Sulforhodamine B (SRB) Assay for Cell Viability (NCI-60 Protocol)

This protocol is a standard method used by the National Cancer Institute's Developmental Therapeutics Program.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.

  • Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing the plates five times with 1% acetic acid and air dry.

  • Solubilization: Solubilize the bound dye by adding 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to untreated controls.

Visualizations

Signaling_Pathway cluster_0 Paclitaxel Resistance cluster_1 This compound Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes GBP1 GBP1 Microtubules->GBP1 recruits betaIII_tubulin βIII-tubulin (overexpression) betaIII_tubulin->Microtubules incorporates into PIM1 PIM1 GBP1->PIM1 binds GBP1_PIM1_complex GBP1:PIM1 Complex GBP1->GBP1_PIM1_complex Pro_survival Pro-survival Signaling PIM1->Pro_survival activates PIM1->GBP1_PIM1_complex Resistance Drug Resistance Pro_survival->Resistance This compound This compound This compound->GBP1_PIM1_complex inhibits formation GBP1_PIM1_complex->Pro_survival Inhibition Inhibition

Caption: Signaling pathway of paclitaxel resistance and this compound's mechanism of action.

Experimental_Workflow cluster_coip Co-Immunoprecipitation Workflow cluster_srb SRB Assay Workflow start_coip Treat Cells (e.g., SKOV3) with this compound lysis Cell Lysis start_coip->lysis ip Immunoprecipitate PIM1 lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for GBP1 and PIM1 elute->wb quantify Densitometry Analysis wb->quantify start_srb Seed Cells (e.g., NCI-60) in 96-well plates treat_srb Treat with This compound start_srb->treat_srb fix Fix with TCA treat_srb->fix stain Stain with SRB fix->stain wash_srb Wash with Acetic Acid stain->wash_srb solubilize Solubilize Dye wash_srb->solubilize read Measure Absorbance (515 nm) solubilize->read calculate Calculate GI50 read->calculate

Caption: Workflow for key experiments: Co-Immunoprecipitation and SRB Assay.

Conclusion

The available data strongly support the mechanism of action of this compound as an inhibitor of the GBP1:PIM1 interaction in the context of ovarian cancer, particularly in paclitaxel-resistant cell lines. The compound's activity in the NCI-60 panel further suggests a broader potential across various cancer types, with a notable correlation between sensitivity and the expression of its molecular targets. While the inhibitory effect on cell growth in prostate cancer cell lines (DU145 and PC3) is documented, further studies are required to provide a direct quantitative validation of GBP1:PIM1 inhibition in these specific cell lines. This would strengthen the cross-validation of its mechanism and support its development as a targeted therapy for overcoming chemotherapy resistance.

References

Unraveling the Data on NSC756093: A Guide to its Reported Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the existing literature on NSC756093 reveals a focused body of research primarily centered on its role as a novel inhibitor of the GBP1:PIM1 protein interaction, a pathway implicated in paclitaxel resistance in cancer cells. While initial studies present promising results, a comprehensive understanding of its reproducibility is limited by the current lack of independent validation studies.

This compound has been identified as a potent inhibitor of the interaction between Guanylate-binding protein 1 (GBP1) and the serine/threonine-protein kinase PIM1. This interaction is believed to contribute to resistance to paclitaxel, a commonly used chemotherapy drug.[1][2][3][4][5] The primary mechanism of this compound involves binding to GBP1 and stabilizing a conformation that prevents its association with PIM1. This disruption is suggested to revert paclitaxel resistance in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature on this compound.

Table 1: In Vitro Inhibition of GBP1:PIM1 Interaction

CompoundConcentrationInhibition PercentageExperimental SystemReference
This compound100 nM~65%Surface Plasmon Resonance

Table 2: Cellular Activity of this compound

Cell LineAssayMetricValueTreatment ConditionsReference
SKOV3Co-immunoprecipitationInhibition of GBP1:PIM1 interactionYes100 nM for 3 hours
FaDuColony Formation Unit ReductionIC500.496 μMIn combination with 5 Gy IR
DU145 and PC3Not specified-4 µMDose optimization mentioned

Table 3: Correlation with Gene Expression

Cell GroupCorrelationSignificanceReference
NCI-60 Cell LinesIncreased sensitivity to this compound with higher GBP1 and PIM1 expressionSignificant difference between sensitive and resistant cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the foundational studies of this compound.

Surface Plasmon Resonance (SPR) Assay: This technique was employed to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by this compound. The inhibition was found to be dose-dependent.

Co-immunoprecipitation (Co-IP): To confirm the inhibitory effect within a cellular context, Co-IP experiments were performed on SKOV3 ovarian cancer cells. Cells were treated with 100 nM of this compound for 3 hours. The results showed a clear inhibition of the GBP1:PIM1 interaction compared to vehicle (DMSO) and an inactive compound.

NCI-60 Cell Line Screen: A panel of 44 4-azapodophyllotoxin derivatives, including this compound, was screened against the NCI-60 panel of human cancer cell lines. This screening demonstrated specific activity in paclitaxel-resistant cells.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action of this compound centers on the disruption of a pro-survival signaling pathway that is activated in paclitaxel-resistant cancer cells. The following diagram illustrates this pathway and the inhibitory role of this compound.

NSC756093_Mechanism cluster_cell Paclitaxel-Resistant Cancer Cell βIII-tubulin βIII-tubulin GBP1 GBP1 βIII-tubulin->GBP1 incorporation into microtubules PIM1 PIM1 GBP1->PIM1 binds Pro-survival Signaling Pro-survival Signaling PIM1->Pro-survival Signaling activates Paclitaxel Resistance Paclitaxel Resistance Pro-survival Signaling->Paclitaxel Resistance This compound This compound This compound->GBP1 inhibits interaction with PIM1

References

Independent Verification of NSC756093's Binding Site on GBP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the existing evidence for the binding site of NSC756093 on Guanylate Binding Protein 1 (GBP1) and outlines potential avenues for independent verification.

This compound has been identified as the first-in-class inhibitor of the protein-protein interaction between GBP1 and the serine/threonine kinase PIM1. This interaction is implicated in paclitaxel resistance in cancer cells, making this compound a valuable tool for research and a potential starting point for the development of novel anti-cancer therapeutics. The initial characterization of the this compound binding site on GBP1 was reported by Andreoli et al. in 2014. This guide summarizes the key findings from this seminal work and discusses the methodologies used, while also presenting a comparative perspective on alternative approaches for independent validation.

Evidence for the this compound Binding Site on GBP1

The currently accepted model posits that this compound binds to a putative pocket at the interface of the helical and the large GTPase (LG) domain of GBP1.[1][2][3][4] This binding is thought to allosterically inhibit the interaction between GBP1 and PIM1. The primary evidence for this binding site comes from a combination of computational and experimental techniques employed in the foundational 2014 study by Andreoli and colleagues.

Summary of Quantitative Data

The following table summarizes the key quantitative data from the initial characterization of the this compound-GBP1 interaction.

ParameterMethodValueReference
Inhibition of GBP1:PIM1 Interaction
This compound Inhibition (%) at 100 nMSurface Plasmon Resonance (SPR)65%[5]
Binding Affinity
GBP1 binding to immobilized PIM1 (KD)Surface Plasmon Resonance (SPR)38 ± 14 nM
Cellular Activity
Inhibition of GBP1:PIM1 Co-immunoprecipitationCo-immunoprecipitation in SKOV3 cellsEffective at 100 nM

Experimental Approaches to Determine the Binding Site

The initial elucidation of the this compound binding site on GBP1 relied on a multi-pronged approach. Here, we detail the methodologies used in the original study and compare them with other techniques that could be employed for independent verification.

Computational Modeling and Docking

The putative binding site of this compound on GBP1 was first identified through bioinformatics and molecular modeling. This involved creating a homology model of human GBP1 and performing docking simulations with this compound.

Experimental Protocol: Molecular Modeling and Docking (Andreoli et al., 2014)

  • Homology Modeling: A three-dimensional model of full-length human GBP1 was generated using homology modeling techniques, based on available crystal structures of homologous proteins.

  • Binding Site Prediction: Potential binding sites on the GBP1 model were identified using computational algorithms.

  • Molecular Docking: this compound was docked into the predicted binding pockets of the GBP1 model using molecular dynamics simulations to identify the most energetically favorable binding pose.

  • Refinement: The resulting this compound-GBP1 complex was refined using energy minimization and molecular dynamics simulations to obtain a stable predicted structure.

Biophysical Assays: Surface Plasmon Resonance (SPR)

SPR was employed to quantitatively measure the inhibition of the GBP1:PIM1 interaction by this compound in real-time.

Experimental Protocol: Surface Plasmon Resonance (SPR) (Andreoli et al., 2014)

  • Immobilization: Recombinant PIM1 kinase was immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: Recombinant GBP1 was flowed over the chip surface in the presence and absence of this compound.

  • Data Acquisition: The binding of GBP1 to PIM1 was measured by detecting changes in the refractive index at the sensor surface, reported in resonance units (RU).

  • Inhibition Measurement: The percentage of inhibition of the GBP1:PIM1 interaction was calculated by comparing the binding signal in the presence of this compound to the signal in its absence.

Cell-Based Assays: Co-immunoprecipitation

To confirm that this compound disrupts the GBP1:PIM1 interaction within a cellular context, co-immunoprecipitation experiments were performed.

Experimental Protocol: Co-immunoprecipitation (Andreoli et al., 2014)

  • Cell Treatment: SKOV3 ovarian cancer cells were treated with this compound (100 nM) or a vehicle control (DMSO).

  • Cell Lysis: The cells were lysed to release cellular proteins.

  • Immunoprecipitation: An antibody targeting PIM1 was used to pull down PIM1 and any interacting proteins from the cell lysate.

  • Western Blotting: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The presence of GBP1 was detected using a specific anti-GBP1 antibody. A reduction in the amount of co-immunoprecipitated GBP1 in the this compound-treated sample indicated inhibition of the interaction.

Independent Verification: A Comparative Outlook

To date, there is a lack of independent studies that have directly validated the binding site of this compound on GBP1 using high-resolution structural biology methods. Such verification is crucial for structure-based drug design and a deeper understanding of the inhibitory mechanism.

MethodCurrent Evidence (Andreoli et al., 2014)Potential for Independent Verification
X-ray Crystallography Not availableHigh. Co-crystallization of the GBP1-NSC756093 complex would provide atomic-level detail of the binding site and interactions.
Cryo-Electron Microscopy (Cryo-EM) Not availableHigh. Could determine the structure of the GBP1-NSC756093 complex, especially if the complex is large or flexible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Not availableModerate. Could be used to map the binding site by observing chemical shift perturbations in GBP1 upon this compound binding.
Site-Directed Mutagenesis Performed to support the modeled binding site.High. Independent mutagenesis studies targeting the predicted binding site residues and assessing the impact on this compound binding affinity and inhibitory activity would provide strong validation.
Photo-affinity Labeling Not availableHigh. A modified version of this compound with a photoreactive group could be used to covalently label its binding site on GBP1, which could then be identified by mass spectrometry.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 GBP1-PIM1 Signaling Pathway in Paclitaxel Resistance GBP1 GBP1 PIM1 PIM1 Kinase GBP1->PIM1 Interaction Pro_survival Pro-survival Signaling PIM1->Pro_survival Activates Resistance Paclitaxel Resistance Pro_survival->Resistance

Caption: GBP1-PIM1 signaling in drug resistance.

cluster_1 Proposed Mechanism of Action of this compound This compound This compound GBP1 GBP1 This compound->GBP1 Binds to allosteric site Interaction GBP1:PIM1 Complex This compound->Interaction Inhibits GBP1->Interaction PIM1 PIM1 Kinase PIM1->Interaction

Caption: this compound's proposed inhibitory mechanism.

cluster_2 Workflow for Binding Site Verification Computational Computational Modeling (Initial Hypothesis) Biophysical Biophysical Assays (SPR, ITC) Computational->Biophysical Cellular Cell-based Assays (Co-IP, FRET) Computational->Cellular Structural Structural Biology (X-ray, Cryo-EM) Biophysical->Structural Cellular->Structural Validation Validated Binding Site Structural->Validation

Caption: A workflow for binding site validation.

Conclusion

The initial characterization of the this compound binding site on GBP1 by Andreoli et al. provides a strong foundation for understanding its mechanism of action. The combination of computational modeling, biophysical assays, and cell-based experiments supports the proposed allosteric binding pocket at the interface of the helical and LG domains. However, for the advancement of structure-based drug discovery efforts targeting the GBP1:PIM1 interaction, independent verification of this binding site using high-resolution structural biology techniques is paramount. Such studies would provide invaluable atomic-level insights, confirm the binding mode, and guide the design of next-generation inhibitors with improved potency and selectivity.

References

A Comparative Guide to NSC756093: A Novel Inhibitor of the GBP1:PIM1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of NSC756093, a small molecule inhibitor targeting the interaction between Guanylate-Binding Protein 1 (GBP1) and Proto-Oncogene Serine/Threonine-Protein Kinase 1 (PIM1). This interaction is implicated in conferring resistance to taxane-based chemotherapeutics, such as paclitaxel. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Performance and Efficacy of this compound

This compound has been identified as a potent inhibitor of the GBP1:PIM1 interaction, a key mechanism associated with paclitaxel resistance in cancer cells.[1][2][3][4][5] Its efficacy has been evaluated in various preclinical models, demonstrating its potential to overcome drug resistance.

Summary of In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro activity of this compound.

ParameterCell LineValueDescriptionReference
Inhibition of GBP1:PIM1 Interaction In vitro (recombinant proteins)65% inhibition at 100 nMDose-dependent inhibition of the interaction between purified GBP1 and PIM1 proteins, as measured by surface plasmon resonance.Andreoli M, et al. J Med Chem. 2014.
IC50 FaDu (Hypopharyngeal Squamous Cell Carcinoma)496 nMConcentration of this compound that inhibits the growth of FaDu cells by 50%.Resendez A, et al. ACS Med Chem Lett. 2019.
NCI-60 Screen 60 human cancer cell linesActive in 31 of 44 tested azapodophyllotoxin derivativesShowed significant growth inhibition in a single-dose (10 µM) screen. The COMPARE analysis indicated specific activity in paclitaxel-resistant cell lines.Andreoli M, et al. J Med Chem. 2014.
Cellular Effects

In addition to growth inhibition, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in FaDu cells, particularly in combination with radiation. This suggests that its mechanism of action extends beyond simple cytostasis to promoting programmed cell death.

Comparison with Alternative PIM Kinase Inhibitors

While direct comparative studies between this compound and other PIM kinase inhibitors are limited, it is valuable to consider the broader landscape of agents targeting the PIM pathway. Several pan-PIM inhibitors have advanced to clinical trials, offering potential alternatives for overcoming therapeutic resistance.

InhibitorDevelopment StageTargetNotes
SGI-1776 Preclinical/Phase I (terminated)Pan-PIM inhibitorShowed activity in various hematological malignancies but development was halted.
AZD1208 Phase I/IIPan-PIM inhibitorInvestigated in solid tumors and hematological malignancies.
PIM447 (LGH447) Phase I/IIPan-PIM inhibitorStudied in multiple myeloma and other hematological cancers.
NB004/GDC-0570 Phase IPan-PIM inhibitorCurrently in clinical trials for advanced solid tumors, showing promising preclinical activity, including in combination with KRAS inhibitors.

It is important to note that this compound's unique mechanism of inhibiting the GBP1:PIM1 protein-protein interaction distinguishes it from ATP-competitive PIM kinase inhibitors. This could offer a different therapeutic window and potentially a distinct resistance profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for GBP1:PIM1 Interaction

This assay quantitatively measures the binding affinity and inhibition of the GBP1:PIM1 interaction.

  • Instrumentation : Biacore platform.

  • Immobilization : Recombinant PIM1 is immobilized on a sensor chip.

  • Analyte : Recombinant GBP1 is flowed over the chip surface.

  • Inhibition Assay : this compound or other test compounds are pre-incubated with GBP1 before being flowed over the immobilized PIM1.

  • Data Analysis : The response units (RU) are measured to determine the on-rate, off-rate, and dissociation constant (Kd). The percentage of inhibition is calculated by comparing the binding of GBP1 in the presence and absence of the inhibitor.

Co-Immunoprecipitation (Co-IP) in Cell Lines

This technique validates the inhibition of the GBP1:PIM1 interaction within a cellular context.

  • Cell Culture : Cancer cell lines (e.g., SKOV3 ovarian cancer cells) are cultured to a suitable confluency.

  • Treatment : Cells are treated with this compound at the desired concentration and for a specified duration.

  • Lysis : Cells are lysed to extract total protein.

  • Immunoprecipitation : An antibody targeting either GBP1 or PIM1 is used to pull down the protein of interest and its binding partners from the cell lysate.

  • Western Blotting : The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein in the complex (e.g., if PIM1 was immunoprecipitated, the blot is probed for GBP1). A reduction in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates inhibition of the interaction.

NCI-60 Human Tumor Cell Line Screen

This screen provides a broad assessment of a compound's anticancer activity across a panel of 60 different human cancer cell lines.

  • Assay Principle : The sulforhodamine B (SRB) assay is used to measure cell density.

  • Screening Process :

    • Single-Dose Screen : All compounds are initially tested at a single high concentration (e.g., 10 µM) to identify active agents.

    • Five-Dose Screen : Compounds showing significant growth inhibition are then tested at five different concentrations to determine parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

  • COMPARE Analysis : The pattern of cellular response to a compound is compared to a database of patterns for known anticancer agents to infer a potential mechanism of action. For this compound, this analysis revealed a correlation with paclitaxel resistance.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language for Graphviz.

Signaling Pathway of GBP1:PIM1-Mediated Paclitaxel Resistance

GBP1_PIM1_Pathway cluster_resistance Paclitaxel Resistance Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules promotes Apoptosis Apoptosis Microtubules->Apoptosis induces betaIII_tubulin βIII-Tubulin (Upregulated in resistant cells) GBP1 GBP1 betaIII_tubulin->GBP1 recruits to microtubules PIM1 PIM1 GBP1->PIM1 binds Pro_survival Pro-survival Signaling PIM1->Pro_survival activates Pro_survival->Apoptosis inhibits This compound This compound This compound->GBP1 inhibits binding to PIM1

Caption: GBP1:PIM1 signaling in paclitaxel resistance and the inhibitory action of this compound.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Cancer Cell Culture (e.g., SKOV3) treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis incubation Incubation with Anti-PIM1 Antibody and Protein A/G Beads lysis->incubation wash Wash Beads to Remove Non-specific Binding incubation->wash elution Elution of Immunoprecipitated Protein Complex wash->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detection with Anti-GBP1 Antibody sds_page->detection result Reduced GBP1 signal in This compound-treated sample detection->result

Caption: Workflow for demonstrating this compound-mediated inhibition of the GBP1:PIM1 interaction in cells.

References

Safety Operating Guide

Proper Disposal of NSC756093: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for NSC756093 containing explicit disposal instructions from the manufacturer could not be publicly located. Therefore, this document provides essential guidance based on established best practices for the disposal of potentially hazardous, non-acutely toxic research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all federal, state, and local regulations. All chemicals, particularly investigational compounds, may present unknown hazards and should be handled with caution.

The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for the safe and compliant disposal of this compound and associated waste.

Immediate Safety and Handling for Disposal

Prior to beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. Waste contaminated with this compound should be categorized as follows:

Waste CategoryDescriptionRecommended Container
Solid Chemical Waste Unused or expired this compound powder, contaminated weigh boats, and paper.Clearly labeled, sealed, and chemically compatible container (e.g., wide-mouth HDPE jar).
Non-halogenated Solvent Waste Solutions of this compound in solvents like DMSO.Clearly labeled, sealed, and chemically compatible solvent waste container (e.g., HDPE or glass carboy).
Aqueous Waste Dilute aqueous solutions containing this compound.Clearly labeled, sealed, and chemically compatible aqueous waste container.
Contaminated Sharps Needles, syringes, or broken glass contaminated with this compound.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.
Contaminated Labware & PPE Gloves, pipette tips, and other disposable items with trace contamination.Designated, clearly labeled hazardous waste bag or container.

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound waste.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste Streams: - Solid - Non-halogenated Solvent - Aqueous - Sharps - Contaminated Labware B->C D Select Appropriate, Compatible Waste Containers C->D E Label Containers with: - 'Hazardous Waste' - Full Chemical Name (this compound) - Major Components and Concentrations - Accumulation Start Date D->E F Keep Containers Securely Closed E->F G Store Waste in a Designated Satellite Accumulation Area (SAA) F->G H Arrange for Waste Pickup with Institutional EHS G->H

Caption: Experimental workflow for the proper disposal of this compound.

Decontamination Procedures

Following the completion of waste disposal activities, all work surfaces must be thoroughly decontaminated. Use a detergent solution followed by a rinse with an appropriate solvent (e.g., 70% ethanol) and then water to clean the work area within the fume hood. Dispose of the cleaning materials as contaminated solid waste.

Emergency Procedures

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill contained within a fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled hazardous waste container. For larger spills, contact your institution's EHS department immediately. Do not attempt to clean up large spills without appropriate training and equipment.

The logical relationship for spill response is outlined below.

G spill Spill Occurs small_spill Small Spill (in fume hood) spill->small_spill large_spill Large Spill or Outside Containment spill->large_spill absorb Use Chemical Spill Kit small_spill->absorb Yes alert Alert Others & Evacuate if Necessary large_spill->alert Yes containerize Containerize & Label as Hazardous Waste absorb->containerize decontaminate Decontaminate Area containerize->decontaminate contact_ehs Contact Institutional EHS alert->contact_ehs

Caption: Logical decision-making process for responding to a chemical spill.

By adhering to these general best practices and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

Personal protective equipment for handling NSC756093

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of NSC756093 for research purposes. As a complete Safety Data Sheet (SDS) is not publicly available for this compound, it should be treated as a potent and hazardous substance. All laboratory personnel must be thoroughly trained in handling potent compounds before working with this material.

This compound is a potent inhibitor of the GBP1:PIM1 protein-protein interaction and is under investigation as a potential anticancer agent. Due to its biological activity and the lack of comprehensive safety data, stringent safety protocols are necessary to minimize exposure risk to researchers and the environment.

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the handler and the hazardous compound. Given the potency of this compound, the following PPE is mandatory when handling the compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30-60 minutes or immediately upon contamination.[1]Prevents skin contact and absorption. Double gloving provides an additional layer of protection.
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs.[2]Protects skin and personal clothing from contamination.
Eye/Face Protection Safety goggles and a full-face shield.Protects eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound outside of a containment system.[3]Prevents inhalation of airborne particles.
Foot Protection Disposable shoe covers worn over laboratory-appropriate closed-toe shoes.Prevents the tracking of contamination outside of the work area.

Engineering Controls

Engineering controls are the primary method for minimizing exposure and should be used in conjunction with appropriate PPE.

  • Primary Containment: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box isolator.

  • Ventilation: The laboratory should have adequate ventilation with single-pass air. Air should not be recirculated.

  • Designated Area: All work with this compound should be performed in a designated area with restricted access. This area should be clearly marked with warning signs.

Operational Plan for Handling this compound

A step-by-step procedure is crucial for ensuring safety during the handling of this compound.

3.1. Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of solid this compound within a certified containment device (fume hood, BSC, or isolator).

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • When weighing the solid compound, use a dedicated spatula and weighing vessel.

  • Clean all equipment that comes into contact with the compound immediately after use.

3.2. Solution Preparation:

  • Prepare solutions within the containment device.

  • This compound is soluble in DMSO. Add the solvent slowly to the solid to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3.3. Spill Management:

  • A spill kit specifically for hazardous chemicals must be readily available in the laboratory.

  • In case of a spill, evacuate the immediate area and alert others.

  • Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.

  • Work from the outside of the spill inwards to clean the area.

  • All materials used for cleaning the spill should be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, shoe covers, absorbent pads, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps Waste Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.

NSC756093_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A Don Appropriate PPE B Prepare Containment Area (Fume Hood/BSC) A->B C Weigh Solid this compound B->C D Prepare Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Work Surface and Equipment E->F G Segregate Hazardous Waste (Solid, Liquid, Sharps) F->G I Doff PPE Correctly F->I H Package and Label Waste G->H J Store Waste for Pickup H->J I->J

Caption: Workflow for Safe Handling of this compound.

References

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